Fmoc-Dap(ivDde)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZQXABUYLYUPK-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Dap(ivDde)-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Dap(ivDde)-OH is a pivotal building block in modern peptide chemistry, offering a sophisticated level of control in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on the experimental protocols essential for its effective use.
Core Concepts: Structure and Functionality
This compound, systematically named N-alpha-Fmoc-N-beta-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-2,3-diaminopropionic acid, is a derivative of L-2,3-diaminopropionic acid (Dap).[1][2] It is characterized by two key protecting groups that enable orthogonal synthesis strategies:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the alpha-amino group, this base-labile protecting group is stable to acidic conditions.[3][4] Its removal is typically achieved using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[3][4]
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group: This protecting group is bound to the beta-amino group of the Dap side chain. The ivDde group is resistant to the basic conditions used for Fmoc removal and the acidic conditions often used for resin cleavage.[5] It can be selectively cleaved using a dilute solution of hydrazine.[5][6][7] The steric hindrance of the ivDde group enhances its stability compared to the related Dde group, reducing the risk of premature deprotection or migration during prolonged synthesis.[5]
This dual-protection scheme allows for the sequential and specific deprotection of the alpha-amino and side-chain amino groups, facilitating site-specific modifications such as branching, cyclization, or the attachment of labels and payloads.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 607366-20-1 |
| Molecular Formula | C31H36N2O6 |
| Molecular Weight | 532.64 g/mol |
| Synonyms | N-alpha-Fmoc-N-beta-ivDde-L-2,3-diaminopropionic acid, Fmoc-Dpr(ivDde)-OH, Fmoc-Dapa(ivDde)-OH, Fmoc-L-Dap(ivDde)-OH |
Chemical Structure
Caption: A simplified diagram illustrating the core components of the this compound molecule.
Experimental Protocols
The successful application of this compound in peptide synthesis hinges on the precise execution of deprotection steps. The following protocols outline the standard methodologies for the selective removal of the Fmoc and ivDde protecting groups.
Table of Deprotection Reagents and Conditions
| Protecting Group | Deprotection Reagent | Typical Conditions |
| Fmoc | 20% Piperidine in DMF | 2 x 5-10 minutes at room temperature |
| ivDde | 2% Hydrazine in DMF | 3 x 3-15 minutes at room temperature |
Detailed Methodology for Fmoc Group Removal
This protocol is standard for solid-phase peptide synthesis (SPPS) on a resin support.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[10][11]
-
Agitation: Gently agitate the mixture at room temperature for 2 to 5 minutes.[10]
-
Filtration: Drain the piperidine solution from the resin.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5 to 7 minutes at room temperature.[10][11]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the fluorenyl byproduct. The resin is now ready for the next amino acid coupling step.
Detailed Methodology for ivDde Group Removal
This procedure allows for the deprotection of the Dap side chain while the peptide remains attached to the resin and other protecting groups (like the N-terminal Fmoc, if desired) are intact.
-
Resin Preparation: Ensure the peptide-resin is well-swelled in DMF.
-
Hydrazine Treatment: Prepare a 2% (w/v) solution of hydrazine monohydrate in DMF. Add this solution to the resin (approximately 25 mL per gram of resin).[6][7]
-
Reaction Time: Allow the mixture to stand at room temperature with gentle agitation for 3 minutes.[6]
-
Repetition: Drain the hydrazine solution and repeat the treatment two more times with fresh reagent to ensure complete removal of the ivDde group.[6][7]
-
Thorough Washing: After the final hydrazine treatment, wash the resin extensively with DMF to remove the cleaved protecting group and any residual hydrazine. The exposed beta-amino group on the Dap side chain is now available for modification.
Note on Monitoring ivDde Removal: The cleavage of the ivDde group can be monitored spectrophotometrically by detecting the formation of an indazole byproduct, which absorbs UV light around 290 nm.[5]
Orthogonal Deprotection Workflow
The key advantage of this compound is the ability to perform orthogonal deprotection, as illustrated in the following workflow. This allows for selective chemical modifications at different points in the peptide sequence.
Caption: Workflow for orthogonal deprotection and modification using this compound in SPPS.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. chempep.com [chempep.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. genscript.com [genscript.com]
- 5. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. This compound N-α-FMoc-N-β-1-(4,4-diMethyl-2,6-dioxocyclohex-1-ylidene)-3-Methylbutyl-L-2,3-diaMinopropionic acid [m.chemicalbook.com]
- 9. Fmoc-Dap ivDde -OH, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Dap(ivDde)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dap(ivDde)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-β-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-2,3-diaminopropionic acid, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, employing the base-labile Fmoc group for the α-amine and the hydrazine-sensitive ivDde group for the side-chain amine, allows for the selective modification of the peptide backbone. This capability is instrumental in the synthesis of complex peptides, including branched, cyclic, and labeled peptides, which are of significant interest in drug discovery and development. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a discussion of potential side reactions and mitigation strategies.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₁H₃₆N₂O₆ | [2][3] |
| Molecular Weight | 532.64 g/mol | [2] |
| CAS Number | 607366-20-1 | [2][3] |
| Appearance | White to slight yellow to beige powder | [1] |
| Purity (HPLC) | ≥95.0% | [1] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [1] |
A related compound, Fmoc-Dab(ivDde)-OH (Fmoc-2,4-diaminobutyric acid derivative), shares similar characteristics.
Table 2: Physicochemical Properties of Fmoc-Dab(ivDde)-OH
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₃₈N₂O₆ | [1] |
| Molecular Weight | 546.65 g/mol | [1] |
| CAS Number | 607366-21-2 | [1] |
| Appearance | White to slight yellow to beige powder | [1] |
| Purity (HPLC) | ≥95.0% | [1] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | [1] |
Applications in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based SPPS, where it serves as a versatile building block for introducing a side-chain amine that can be selectively deprotected on-resin. The ivDde protecting group is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin. This orthogonality is the cornerstone of its utility.
Orthogonal Deprotection Strategy
The strategic use of this compound allows for a multi-step synthesis of complex peptides. The general workflow involves the incorporation of the amino acid into the peptide chain, followed by the selective removal of either the Fmoc or the ivDde group to allow for further modifications.
References
The Principle of Orthogonal Protection: An In-depth Technical Guide to Utilizing Fmoc-Dap(ivDde)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced peptide synthesis and drug development, the principle of orthogonal protection stands as a fundamental strategy for the construction of complex and precisely modified biomolecules. This guide provides a comprehensive exploration of this principle, with a specific focus on the application of N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-diaminopropionic acid (Fmoc-Dap(ivDde)-OH). Through a detailed examination of protecting group stability, experimental protocols, and logical workflows, this document serves as a technical resource for professionals engaged in cutting-edge peptide research.
The Core Concept: Orthogonality in Chemical Synthesis
At its essence, orthogonal protection in peptide synthesis refers to the use of multiple, distinct classes of protecting groups within a single synthetic sequence.[1] The key characteristic of an orthogonal system is that each class of protecting group can be selectively removed under a specific set of chemical conditions without affecting the others.[2][3] This allows for a high degree of control over the synthetic process, enabling the stepwise elongation of peptide chains and the site-specific introduction of modifications such as branching, cyclization, and the attachment of various moieties.[1]
In the context of Solid-Phase Peptide Synthesis (SPPS), a typical orthogonal strategy involves three main categories of protecting groups:
-
Temporary Nα-amino protecting groups: These are removed at each cycle of amino acid addition to allow for peptide chain elongation. The most common example in modern SPPS is the base-labile Fmoc group.[2]
-
Permanent side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are typically removed in the final step of cleaving the peptide from the solid support. These are often acid-labile, such as the tert-butyl (tBu) group.[1]
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications and can be removed under conditions that do not affect the temporary or permanent protecting groups. The ivDde group is a prime example of such a group.[1]
The strategic interplay between these protecting groups is what allows for the synthesis of complex peptide architectures that are crucial for advancements in drug discovery and biotechnology.
This compound: A Versatile Tool for Orthogonal Synthesis
This compound is a derivative of diaminopropionic acid that is strategically protected to enable the creation of branched peptides and other complex structures. The α-amino group is protected with the base-labile Fmoc group, while the β-amino group is protected with the hydrazine-labile ivDde group. This dual protection scheme makes it an invaluable building block in orthogonal peptide synthesis.
The Fmoc group is stable to acidic conditions but is readily cleaved by secondary amines, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] Conversely, the ivDde group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid - TFA).[4] It is, however, selectively cleaved by treatment with a dilute solution of hydrazine in DMF.[4]
This orthogonality allows for a synthetic strategy where the peptide backbone can be elongated using standard Fmoc chemistry. Subsequently, the ivDde group on the Dap side chain can be selectively removed to expose the β-amino group for further modification, such as the synthesis of a second peptide chain, creating a branched peptide.
Quantitative Data on Protecting Group Stability
The successful implementation of an orthogonal protection strategy hinges on a thorough understanding of the stability and lability of the various protecting groups under different chemical conditions. The following table summarizes the stability of key protecting groups discussed in this guide.
| Protecting Group | Structure | Lability Condition | Stability Condition |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Acidic conditions (e.g., TFA), Hydrazine |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-10% Hydrazine in DMF | Basic conditions (e.g., 20% Piperidine in DMF), Acidic conditions (e.g., TFA) |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA) | Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine |
| tBu | tert-Butyl | Strong acid (e.g., TFA) | Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine |
| Trt | Trityl | Mild acid (e.g., 1-5% TFA in DCM) | Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Strong acid (e.g., TFA) | Basic conditions (e.g., 20% Piperidine in DMF), Hydrazine |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the synthesis of a branched peptide on a solid support.
Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.85 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the main peptide chain, including the incorporation of this compound at the desired branching point.
Protocol 2: Selective Deprotection of the ivDde Group
-
Resin Preparation: After the synthesis of the main chain is complete, ensure the N-terminal Fmoc group of the final amino acid is still attached. Wash the peptidyl-resin thoroughly with DMF.
-
ivDde Removal:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the peptidyl-resin with the 2% hydrazine solution for 3-5 minutes at room temperature.
-
Drain the solution.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5 times) to remove any residual hydrazine.
-
-
Monitoring (Optional): The deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the filtrate at approximately 290 nm, which corresponds to the formation of a chromophoric indazole byproduct.[5][6]
Protocol 3: Synthesis of the Branched Peptide Chain
-
Coupling to the Dap Side Chain: Following the selective deprotection of the ivDde group, the exposed β-amino group of the Dap residue is now available for the synthesis of the branch chain.
-
Chain Elongation: Repeat the Fmoc-SPPS cycles as described in Protocol 1 (steps 2 and 3) to assemble the desired branched peptide sequence.
Protocol 4: Final Cleavage and Deprotection
-
N-terminal Fmoc Removal: Remove the final N-terminal Fmoc group using the procedure described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the fully assembled branched peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage from Resin:
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water).
-
Treat the dried peptidyl-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the purified peptide.
Visualizing Orthogonal Protection and Synthetic Workflows
Diagrams are instrumental in visualizing the logical flow and chemical transformations involved in orthogonal synthesis.
References
The ivDde Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among the arsenal of available protecting groups, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group has emerged as a critical tool for the synthesis of complex peptides, including branched, cyclic, and side-chain modified peptides. Its unique cleavage conditions, orthogonal to the widely used Fmoc and Boc strategies, allow for selective deprotection and subsequent modification of specific amino acid residues within a peptide sequence. This technical guide provides a comprehensive overview of the ivDde protecting group, including its mechanism of action, experimental protocols for its application and removal, and a summary of quantitative data to inform its effective use in peptide synthesis.
Core Principles of the ivDde Protecting Group
The utility of the ivDde group lies in its remarkable stability under the conditions used for both Fmoc and Boc solid-phase peptide synthesis.[1] It is resistant to the basic conditions of piperidine treatment used for Fmoc removal and the acidic conditions of trifluoroacetic acid (TFA) used for Boc deprotection and final cleavage from the resin.[1][2] This orthogonality is the key to its utility, enabling the selective unmasking of a specific functional group on the peptide chain while it is still attached to the solid support.
The ivDde group is most commonly used to protect the side-chain amino group of lysine (Lys), but it can also be used for other amino acids with primary amine side chains, such as ornithine (Orn).[3] The selective removal of the ivDde group is achieved by treatment with a dilute solution of hydrazine in a solvent such as N,N-dimethylformamide (DMF).[1][2] This deprotection reaction is highly efficient and can be monitored in real-time by UV spectrophotometry, as the cleavage by-product, a substituted indazole, has a strong absorbance at 290 nm.[4][5]
Compared to its predecessor, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, the ivDde group offers enhanced stability. The increased steric hindrance of the isovaleryl substituent in the ivDde group makes it more robust and less susceptible to premature cleavage or migration during prolonged syntheses.[6][7] However, this increased stability can sometimes make the ivDde group more challenging to remove, requiring optimized deprotection conditions.[1]
Experimental Protocols
Coupling of an ivDde-Protected Amino Acid
The incorporation of an amino acid bearing an ivDde-protected side chain into a growing peptide chain follows standard solid-phase peptide synthesis protocols. The following is a generalized procedure for the coupling of Fmoc-Lys(ivDde)-OH.
Materials:
-
Fmoc-Lys(ivDde)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N'-Diisopropylethylamine (DIPEA) or another suitable base
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 15-30 minutes in the reaction vessel.[8]
-
Pre-activation of the Amino Acid: In a separate vial, dissolve Fmoc-Lys(ivDde)-OH (typically 3-5 equivalents relative to the resin loading) and the coupling reagents (e.g., HBTU/HOBt, in slight excess to the amino acid) in DMF. Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for a few minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution to the reaction vessel. Agitate the mixture at room temperature for the desired coupling time (typically 1-2 hours).
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and by-products.
-
Confirmation of Coupling: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. A negative test (no color change) indicates that all free amines have been acylated.
Deprotection of the ivDde Group
The selective removal of the ivDde group is a critical step that allows for site-specific modification of the peptide. The standard protocol utilizes a solution of hydrazine in DMF.
Materials:
-
Resin-bound peptide with an ivDde-protected amino acid
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Washing: Swell the peptidyl-resin in DMF for 15-30 minutes. Wash the resin with DMF to remove any residual solvents or reagents from previous steps.[8]
-
Preparation of Deprotection Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. It is important to use a freshly prepared solution.
-
ivDde Cleavage: Drain the DMF from the resin and add the 2% hydrazine/DMF solution to the reaction vessel. Agitate the mixture at room temperature. The reaction time can vary, but a typical procedure involves multiple short treatments (e.g., 3 treatments of 3-5 minutes each).[3]
-
Monitoring the Deprotection: The progress of the deprotection can be monitored by collecting the filtrate after each hydrazine treatment and measuring its absorbance at 290 nm. The reaction is considered complete when the absorbance of the filtrate no longer increases.[4]
-
Washing: After complete deprotection, thoroughly wash the resin with DMF (3-5 times) to remove the hydrazine and the indazole by-product.[8] The resin is now ready for the subsequent modification of the newly exposed amine.
Quantitative Data on ivDde Deprotection
The efficiency of ivDde removal can be influenced by several factors, including the concentration of hydrazine, the reaction time, and the number of treatments. The following table summarizes data from an optimization study for the removal of an ivDde group from a lysine side chain.[2]
| Hydrazine Concentration (%) | Reaction Time per Treatment (min) | Number of Treatments | Deprotection Efficiency |
| 2 | 3 | 3 | ~50% |
| 2 | 5 | 3 | ~50% |
| 2 | 3 | 4 | Nominal increase from ~50% |
| 4 | 3 | 3 | Near complete removal |
Note: The efficiency was estimated based on the relative peak areas of the protected and deprotected peptide in analytical HPLC chromatograms.[2] These results highlight that for challenging sequences, increasing the hydrazine concentration may be more effective than extending the reaction time or increasing the number of treatments with a 2% solution.[2] However, it is crucial to be aware of potential side reactions associated with higher hydrazine concentrations.
Potential Side Reactions and Considerations
While the ivDde group is a powerful tool, it is important to be aware of potential side reactions and considerations during its use:
-
Fmoc Group Removal: Hydrazine is not completely orthogonal to the Fmoc group and can cause its removal.[8] Therefore, if the N-terminal Fmoc group needs to be retained after ivDde deprotection, alternative strategies should be considered. Typically, the N-terminus is protected with a Boc group, which is stable to hydrazine, before ivDde removal.[8]
-
Reactions with Amino Acid Side Chains: High concentrations of hydrazine can lead to side reactions with certain amino acid residues. For example, it can cause cleavage of the peptide backbone at glycine residues and can convert arginine to ornithine.[3][8]
-
Incomplete Cleavage: The removal of the sterically hindered ivDde group can sometimes be sluggish and incomplete, especially if the protected residue is located in a sterically hindered region of the peptide or near the C-terminus.[8] In such cases, optimization of the deprotection conditions, such as increasing the hydrazine concentration or the reaction time, may be necessary, but with careful consideration of the potential side reactions.[2][8]
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz can help to visualize the key processes involved in the use of the ivDde protecting group.
Caption: Workflow for site-specific peptide modification using the ivDde protecting group.
Caption: Proposed mechanism for the hydrazine-mediated cleavage of the ivDde protecting group.
Conclusion
The ivDde protecting group is an invaluable asset in the field of peptide synthesis, enabling the creation of complex and precisely modified peptides that would be difficult or impossible to synthesize using other methods. Its orthogonality to standard Fmoc and Boc chemistries, coupled with its enhanced stability over the Dde group, makes it a preferred choice for many applications. A thorough understanding of the experimental protocols for its application and removal, as well as an awareness of the factors that can influence deprotection efficiency and potential side reactions, is essential for its successful implementation. By leveraging the information and protocols outlined in this guide, researchers can effectively utilize the ivDde protecting group to advance their research and development efforts in the exciting field of peptide science.
References
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology, a cornerstone of modern peptide and protein chemistry. We will delve into the core principles, chemical reactions, and detailed protocols that underpin this powerful technique, offering insights for both novice and experienced researchers in the field of drug development and life sciences.
Core Principles of Fmoc SPPS
Fmoc SPPS is a cyclical process that enables the stepwise synthesis of a desired peptide sequence on a solid support, typically a polymeric resin. The defining feature of this methodology is the use of the base-labile Fmoc protecting group for the α-amino group of the incoming amino acids. This allows for orthogonal deprotection strategies, as side-chain protecting groups are typically acid-labile.
The synthesis cycle can be broken down into three key stages:
-
Deprotection: The removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Activation and Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly deprotected N-terminus.
-
Washing: Thorough washing of the resin to remove excess reagents and by-products before initiating the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.
The Fmoc SPPS Workflow
The entire process, from resin preparation to final peptide purification, follows a logical progression.
A Comprehensive Technical Guide to Fmoc-Dap(ivDde)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Fmoc-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-diaminopropionic acid, commonly known as Fmoc-Dap(ivDde)-OH. This specialized amino acid derivative is a critical tool in modern peptide chemistry, particularly for the synthesis of complex, branched, and modified peptides used in drug discovery and development.
Core Properties and Specifications
This compound is a derivative of diaminopropionic acid (Dap) featuring two key protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the β-amino group. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS).
| Property | Value |
| CAS Number | 607366-20-1[1] |
| Molecular Formula | C₃₁H₃₆N₂O₆[1][2] |
| Molecular Weight | 532.64 g/mol [1][2] |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥98%[3] |
| Solubility | Soluble in DMF (Dimethylformamide) |
| Storage Conditions | Keep dry in freezer |
The Power of Orthogonal Protection in Peptide Synthesis
The primary advantage of this compound lies in its orthogonal protecting groups. In the context of peptide synthesis, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using specific chemical conditions. This allows for the precise and controlled modification of the peptide chain.
The Fmoc group is readily cleaved by a mild base, typically a solution of piperidine in DMF, which is the standard procedure for N-terminal deprotection in Fmoc-based SPPS. Conversely, the ivDde group is stable under these basic conditions but can be selectively removed using a solution of hydrazine. This orthogonality is the cornerstone for the synthesis of unsymmetrically branched peptides, where a second peptide chain can be grown from the β-amino group of the Dap residue after selective ivDde deprotection.
The ivDde group is a more hindered version of the Dde protecting group, offering enhanced stability and reduced risk of migration during synthesis.
References
In-Depth Technical Guide: Fmoc-Dap(ivDde)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties and applications of N-α-Fmoc-N-β-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(ivDde)-OH. This orthogonally protected amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the creation of complex peptides, including branched and cyclic structures, and for site-specific modifications.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value |
| Molecular Weight | 532.64 g/mol [1] |
| Molecular Formula | C31H36N2O6[1] |
| CAS Number | 607366-20-1[1] |
| Synonyms | Fmoc-Nβ-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-2,3-diaminopropionic acid, N-alpha-Fmoc-N-beta-ivDde-L-2,3-diaminopropionic acid, Fmoc-Dpr(ivDde)-OH[1][2] |
Core Applications in Peptide Synthesis
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis. The key feature of this reagent is the presence of two orthogonal protecting groups: the base-labile Fmoc group on the α-amine and the hydrazine-sensitive ivDde group on the β-amine. This orthogonality allows for the selective deprotection and subsequent modification of the side chain amine, enabling the synthesis of peptides with unique architectures and functionalities.
The ivDde protecting group is a more hindered version of the Dde group, offering greater stability to the piperidine solutions used for Fmoc removal, thus preventing premature deprotection during long syntheses.[3]
Experimental Protocols
The following sections detail the standard experimental procedures for the incorporation of this compound into a peptide sequence during SPPS.
Protocol 1: N-terminal Fmoc Group Deprotection
This protocol outlines the removal of the Fmoc protecting group from the N-terminus of the peptide-resin, a crucial step before coupling the next amino acid.
Materials:
-
Peptide-resin with an N-terminal Fmoc group
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel suitable for SPPS
Procedure:
-
Swell the peptide-resin in DMF for approximately 30-60 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4]
-
Agitate the mixture at room temperature for 1-3 minutes.[5]
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate the mixture for an additional 5-10 minutes at room temperature.[4]
-
Drain the solution and wash the resin thoroughly with DMF (typically 5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[5]
-
The resin is now ready for the subsequent coupling step. The completion of the deprotection can be monitored using a qualitative ninhydrin (Kaiser) test, which should yield a positive result (blue beads) indicating the presence of a free primary amine.[5]
Protocol 2: Selective Side-Chain ivDde Group Deprotection
This protocol describes the selective removal of the ivDde protecting group from the side chain of the Dap residue, allowing for subsequent modification at this position.
Materials:
-
Peptide-resin containing a Dap(ivDde) residue
-
Deprotection solution: 2% hydrazine monohydrate in DMF. It is crucial not to exceed a 2% concentration to avoid potential side reactions.[3]
-
DMF for washing
-
Reaction vessel
Procedure:
-
Ensure the N-terminus of the peptide is appropriately protected (e.g., with a Boc group if further chain elongation is not desired, as hydrazine can also remove the Fmoc group).[3][6]
-
Wash the peptide-resin with DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[3][6]
-
Allow the reaction to proceed at room temperature with gentle agitation for 3 minutes.[3][6]
-
Drain the solution.
-
Repeat the hydrazine treatment two more times for 3 minutes each to ensure complete deprotection.[3][6]
-
Wash the resin thoroughly with DMF (at least 3 times) to remove residual hydrazine.[3]
-
The resin now has a free side-chain amine ready for modification.
For challenging ivDde removals, the concentration of hydrazine can be cautiously increased, or the reaction time extended, but this should be optimized for the specific peptide sequence.[6][7]
Protocol 3: Coupling of this compound
This protocol details the coupling of this compound to a deprotected N-terminal amine on the peptide-resin.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HATU and DIPEA.
-
DMF
-
Reaction vessel
Procedure (using DIC/OxymaPure):
-
In a separate vessel, dissolve this compound (typically 1.5-3 equivalents relative to the resin loading) and Oxyma Pure (equivalent to the amino acid) in DMF.
-
Add DIC (equivalent to the amino acid) to the solution and allow for a brief pre-activation period (1-2 minutes).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a negative ninhydrin (Kaiser) test (beads remain colorless or yellow).
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the incorporation of this compound into a peptide chain and the subsequent orthogonal deprotection of the side chain.
Caption: Workflow for incorporating this compound in SPPS.
References
Solubility of Fmoc-Dap(ivDde)-OH in DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of N-α-Fmoc-N-γ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-diaminobutanoic acid (Fmoc-Dap(ivDde)-OH) in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Understanding the solubility of this orthogonally protected amino acid derivative is paramount for efficient peptide coupling and the synthesis of high-purity peptides.
Quantitative Solubility Data
The solubility of Fmoc-protected amino acids in DMF is a key factor for successful peptide synthesis, as poor solubility can lead to incomplete coupling reactions and the formation of deletion sequences. While extensive quantitative data for this compound is not widely published, available information indicates good solubility in DMF.
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| This compound | DMF | "clearly soluble" at 1 mmole in 2 ml | ~0.5 M | |
| Fmoc-Lys(ivDde)-OH | DMF | 100 mg in 0.5 ml | ~0.35 M | [1] |
Note: The molecular weight of this compound is 546.65 g/mol . The molar concentration for Fmoc-Lys(ivDde)-OH (MW: 574.72 g/mol ) is provided for comparative context.
The data indicates that this compound is readily soluble in DMF at concentrations typically employed in SPPS protocols.
Experimental Protocols
Accurate determination of solubility and successful incorporation of this compound in peptide synthesis rely on robust experimental protocols.
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in DMF at a desired concentration.
Materials:
-
This compound
-
High-purity, amine-free DMF
-
Vortex mixer
-
Clean, dry vial
Procedure:
-
Weigh the desired amount of this compound and place it into the vial.
-
Add the calculated volume of DMF to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes.[2]
-
Visually inspect the solution for any undissolved solid. A clear solution indicates that the compound is soluble at that concentration.
-
If undissolved solid remains, the compound is not fully soluble at the tested concentration under these conditions.
Protocol 2: Standard Operating Procedure for Fmoc-Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Solid-phase resin (e.g., Rink Amide resin)
-
DMF (peptide synthesis grade)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Activator base (e.g., DIEA)
-
Washing solvents (e.g., DMF, DCM, IPA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.[3]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Dissolve this compound and the coupling reagents in DMF.
-
Add the activator base (e.g., DIEA) to the amino acid solution and pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin and agitate to facilitate coupling.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test).[3]
-
-
Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.[3]
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Side-Chain ivDde Deprotection (if required on-resin): The ivDde group is stable to piperidine but can be removed with a solution of hydrazine in DMF, allowing for on-resin side-chain modification.
-
Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[5]
-
Precipitate the cleaved peptide in cold diethyl ether.[3]
-
-
Purification and Analysis: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.[3]
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in peptide synthesis.
Caption: Workflow of a standard Fmoc-SPPS cycle for incorporating this compound.
Caption: Orthogonal deprotection strategy for this compound in SPPS.
References
stability of Fmoc-Dap(ivDde)-OH under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of the orthogonally protected amino acid derivative, Fmoc-Dap(ivDde)-OH, under various acidic and basic conditions commonly employed in solid-phase peptide synthesis (SPPS). A thorough understanding of the stability of the 9-fluorenylmethoxycarbonyl (Fmoc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting groups is critical for the strategic design and successful synthesis of complex peptides, including branched and cyclic structures.
Core Principles of Orthogonal Protection
The utility of this compound in peptide synthesis stems from the orthogonal nature of its two protecting groups. The Fmoc group, protecting the α-amino group, is labile to basic conditions, while the ivDde group, protecting the side-chain amino group, is stable to bases but labile to hydrazine. Both groups are stable under the acidic conditions typically used for peptide cleavage from the resin. This orthogonality allows for the selective deprotection of either amino group, enabling site-specific modifications of the peptide chain.
Stability of the Fmoc Protecting Group
The Fmoc group is renowned for its stability in acidic conditions and its rapid cleavage under mild basic conditions.
Acidic Stability
The Fmoc group is exceptionally stable to the acidic conditions used for the final cleavage of peptides from most solid supports. Treatment with strong acids like trifluoroacetic acid (TFA) does not significantly affect the Fmoc group, ensuring the integrity of the N-terminal protection during this final step.[1]
Basic Lability
The lability of the Fmoc group to basic reagents, most commonly piperidine, is the cornerstone of the Fmoc/tBu SPPS strategy. The deprotection occurs via a β-elimination mechanism.
Mechanism of Fmoc Deprotection
| Reagent | Concentration (% v/v in DMF) | Time (min) | Fmoc Cleavage (%) |
| Piperidine | 1 | 1 | 5.2 |
| Piperidine | 1 | 3 | 33.4 |
| Piperidine | 1 | 5 | 49.6 |
| Piperidine | 2 | 1 | 12.9 |
| Piperidine | 2 | 3 | 63.3 |
| Piperidine | 2 | 5 | 87.9 |
| Piperidine | 5 | 3 | >99 |
| Piperidine | 20 | 3 | >99 |
Data adapted from studies on Fmoc-Val-OH.
Stability of the ivDde Protecting Group
The ivDde group offers robust protection of the side-chain amine, exhibiting stability to both the basic conditions used for Fmoc removal and the acidic conditions for peptide cleavage. Its removal is achieved under specific conditions using hydrazine.
Acidic and Basic Stability
The ivDde group is highly stable to repeated treatments with 20% piperidine in DMF, a condition necessary for the stepwise elongation of the peptide chain in Fmoc-SPPS. It is also resistant to strong acids like TFA, allowing for the final cleavage of the peptide from the resin without premature deprotection of the side chain. The increased steric hindrance of the ivDde group compared to its predecessor, the Dde group, provides enhanced stability and reduces the risk of migration to unprotected amines during synthesis.[2]
Hydrazine Lability
The selective removal of the ivDde group is typically achieved by treatment with a dilute solution of hydrazine in DMF.
Experimental Protocol: ivDde Group Removal
-
Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in high-purity DMF.
-
Resin Treatment: Swell the peptide-resin in DMF. Drain the solvent and add the 2% hydrazine solution.
-
Reaction: Gently agitate the resin suspension at room temperature. The reaction time can vary, but a typical procedure involves multiple short treatments (e.g., 3 x 3 minutes).[3]
-
Washing: After the final treatment, thoroughly wash the resin with DMF to remove residual hydrazine and the cleaved protecting group byproducts.
It is important to note that under certain circumstances, such as with aggregated peptide sequences or when the ivDde group is in a sterically hindered position, its removal can be sluggish. In such cases, increasing the hydrazine concentration to 4% or performing additional repetitions of the treatment may be necessary to achieve complete deprotection.[4]
Workflow for Selective Deprotection and Modification
Summary of Stability Data
The following table summarizes the stability of the Fmoc and ivDde protecting groups under the specified conditions.
| Protecting Group | Reagent | Conditions | Stability |
| Fmoc | Trifluoroacetic Acid (TFA) | 95% in H₂O | Stable |
| Piperidine | 20% in DMF | Labile (cleaved within minutes) | |
| ivDde | Trifluoroacetic Acid (TFA) | 95% in H₂O | Stable |
| Piperidine | 20% in DMF | Stable | |
| Hydrazine | 2% in DMF | Labile |
Conclusion
The orthogonal protecting groups of this compound provide a robust and versatile tool for advanced peptide synthesis. The high stability of the Fmoc group to acidic conditions and the ivDde group to both acidic and standard basic conditions of SPPS allows for their selective removal and subsequent modification of the peptide chain at specific sites. A comprehensive understanding of the lability and stability of these protecting groups, as outlined in this guide, is essential for the rational design of synthetic strategies and the successful production of complex, highly pure peptides for research and therapeutic development.
References
A Deep Dive into Orthogonally Protected Amino Acids: A Technical Guide for Peptide Synthesis
In the precise world of peptide and protein synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and structure. This technical guide provides an in-depth exploration of orthogonally protected amino acids, a cornerstone of modern solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and drug development professionals, this document outlines the core principles of orthogonal protection, compares the dominant protection strategies, and provides detailed experimental protocols for their application in synthesizing linear and complex modified peptides.
The Core Principle of Orthogonality
At its heart, orthogonal protection refers to the use of multiple classes of protecting groups within a single molecule, where each class can be selectively removed under distinct chemical conditions without affecting the others.[1] In the context of peptide synthesis, this allows for the precise and stepwise assembly of amino acids into a polypeptide chain. A typical orthogonal protection strategy in SPPS involves three main classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1]
-
Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the temporary or permanent protecting groups.[1]
This multi-layered approach provides the chemical precision required for the synthesis of complex peptides with high fidelity.
Major Orthogonal Protection Strategies: Fmoc/tBu vs. Boc/Bzl
Two primary strategies have dominated the field of solid-phase peptide synthesis: the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) approaches. The fundamental difference lies in the lability of the temporary Nα-protecting group.
The Fmoc/tBu Strategy: This is a fully orthogonal system.[2] The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] The side-chain protecting groups are acid-labile, based on the tert-butyl (tBu) group, and are removed at the end of the synthesis using a strong acid, commonly trifluoroacetic acid (TFA).[4]
The Boc/Bzl Strategy: This is considered a semi-orthogonal or "quasi-orthogonal" strategy.[2][5] Both the Nα-Boc group and the benzyl-based side-chain protecting groups are acid-labile.[2] However, their removal requires different strengths of acid. The Boc group is removed with a moderately strong acid like TFA, while the more robust benzyl-based groups require a much stronger and hazardous acid, such as hydrofluoric acid (HF), for cleavage.[4]
The choice between these strategies depends on several factors, including the peptide sequence, the presence of sensitive residues, and the desired final modifications.[2] The milder conditions of the Fmoc strategy have led to its widespread adoption, particularly in automated peptide synthesizers.[6]
Quantitative Data on Protection and Deprotection
The efficiency of each step in peptide synthesis is critical for the final yield and purity of the product. The following tables summarize key quantitative data for the two major orthogonal protection strategies.
Table 1: Comparison of Nα-Protecting Group Deprotection Conditions
| Protecting Group | Reagent | Concentration | Typical Time |
| Fmoc | Piperidine in DMF | 20-50% (v/v)[] | 5-20 minutes[1] |
| Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v)[2] | 15-30 minutes[2] |
Table 2: Common Side-Chain Protecting Groups and Their Cleavage Conditions
| Amino Acid | Side-Chain Protecting Group | Lability | Cleavage Reagent |
| Asp, Glu | OtBu (tert-butyl ester) | Acid-labile | TFA[4] |
| Lys, Orn | Boc (tert-butyloxycarbonyl) | Acid-labile | TFA[7] |
| Ser, Thr, Tyr | tBu (tert-butyl ether) | Acid-labile | TFA[4] |
| Arg | Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | Acid-labile | TFA[7] |
| Cys | Trt (trityl) | Acid-labile | TFA with scavengers[8] |
| His | Trt (trityl) | Acid-labile | TFA with scavengers[7] |
| Lys | Alloc (allyloxycarbonyl) | Palladium-catalyzed cleavage | Pd(PPh₃)₄/PhSiH₃[9] |
| Asp, Glu | OAll (allyl ester) | Palladium-catalyzed cleavage | Pd(PPh₃)₄[10] |
| Cys | Acm (acetamidomethyl) | Thiolysis/Oxidation | I₂, Hg(OAc)₂[11] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for key procedures in Fmoc-based SPPS.
Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition to a resin-bound peptide.
1. Resin Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add DMF and allow the resin to swell for at least 1 hour.[7]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.[7]
-
Agitate the mixture for 7-10 minutes at room temperature.[7]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 7-10 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[7]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) or HATU (4.5 equivalents) in DMF.[7][12]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-8 equivalents), to the amino acid solution to activate it.[12][13]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction can be monitored for completion using a ninhydrin (Kaiser) test.[14]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.[12] The resin is now ready for the next deprotection and coupling cycle.
Cleavage of the Peptide from the Resin and Side-Chain Deprotection
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for tBu-based protecting groups is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[8] TIS acts as a scavenger to trap reactive carbocations generated during deprotection.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[11]
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Orthogonal Protection Strategies
The following diagrams, generated using the DOT language, illustrate the logical workflows and relationships in orthogonal peptide synthesis.
Caption: The principle of orthogonal protection in peptide synthesis.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Application in Complex Peptide Synthesis: Cyclic and Phosphorylated Peptides
The power of orthogonal protection is truly realized in the synthesis of complex, modified peptides.
Synthesis of Cyclic Peptides
Head-to-tail cyclization of peptides on the solid support is a powerful strategy to enhance their conformational rigidity and biological activity. This process relies on an orthogonal protection strategy to selectively deprotect the N- and C-termini (or reactive side chains) for intramolecular amide bond formation.
A common approach involves using an Alloc (allyloxycarbonyl) protecting group on the side chain of a lysine or ornithine residue and an OAll (allyl ester) to protect the C-terminal carboxyl group.[10] Both of these groups can be selectively removed using a palladium catalyst, leaving the other acid-labile side-chain protecting groups and the N-terminal Fmoc group intact.[9]
Caption: Workflow for the synthesis of a head-to-tail cyclic peptide.
Synthesis of Phosphorylated Peptides
The synthesis of phosphopeptides requires the protection of the phosphate group on serine, threonine, or tyrosine residues. The protecting group for the phosphate must be stable to the conditions of both Fmoc deprotection (piperidine) and final cleavage (TFA). A common strategy involves using benzyl (Bzl) protection for the phosphate group, which can be removed by hydrogenolysis after the peptide has been cleaved from the resin and other side-chain protecting groups have been removed.
Caption: Strategy for the synthesis of phosphopeptides.
Conclusion
The principle of orthogonal protection is a fundamental and indispensable tool in modern peptide chemistry. It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with a diverse array of modifications. A thorough understanding of the different protecting group strategies, their quantitative performance, and the associated experimental protocols is essential for any researcher, scientist, or drug development professional working in this dynamic field. The continued development of novel orthogonal protecting groups and ligation strategies will undoubtedly pave the way for the synthesis of even more complex and therapeutically relevant peptides and proteins in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. WO2004092202A1 - Process for production of cyclic peptides - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Dap(ivDde)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-L-2,3-diaminopropionic acid (ivDde), or Fmoc-Dap(ivDde)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS) for the creation of complex peptides, including branched, cyclic, and site-specifically modified peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group on the side-chain amine of diaminopropionic acid offers orthogonal protection. This allows for its selective removal on the solid support without affecting the N-terminal Fmoc group or other acid-labile side-chain protecting groups, enabling targeted modifications.[1]
The ivDde group is an advancement over the Dde group, offering greater stability and reduced risk of migration during prolonged synthesis.[1] Its removal is typically achieved by treatment with a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[1][2] This application note provides detailed protocols for the use of this compound in SPPS, focusing on the selective deprotection of the ivDde group and subsequent on-resin modifications.
Key Applications
-
Branched Peptides: Synthesis of peptides with dendritic structures by elongating a second peptide chain from the deprotected Dap side-chain.[3]
-
Cyclic Peptides: Formation of lactam bridges by coupling the deprotected Dap side-chain amine to a C-terminal carboxylic acid or another side-chain carboxyl group.
-
Site-Specific Labeling: Attachment of reporter molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to a specific position within the peptide sequence.[4]
-
Peptide Conjugation: On-resin conjugation of peptides to other molecules like carbohydrates, lipids, or other peptides.
Experimental Protocols
General SPPS using this compound
Standard Fmoc-based SPPS protocols are used for the incorporation of this compound into the peptide sequence. This involves cycles of N-terminal Fmoc deprotection with piperidine and coupling of the next Fmoc-protected amino acid.
Workflow for SPPS Incorporation:
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Dap(ivDde)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of side-chain lactam-bridged cyclic peptides utilizing the orthogonally protected amino acid, Fmoc-Dap(ivDde)-OH. This methodology is central to modern peptide chemistry for creating conformationally constrained peptides with enhanced biological activity and stability, which are of significant interest in drug discovery and development.
The protocol outlines an on-resin cyclization strategy, which offers numerous advantages over solution-phase cyclization, including reduced intermolecular side reactions and simplified purification procedures. The key to this strategy is the use of an orthogonal protecting group pair: the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group for the side-chain amine of diaminopropionic acid (Dap) and an allyl (All) group for the side-chain carboxyl group of an acidic amino acid, such as aspartic acid (Asp).
Principle of the Orthogonal Strategy
The synthesis of a lactam-bridged cyclic peptide between the side chains of Dap and Asp is accomplished through a multi-step solid-phase peptide synthesis (SPPS) workflow. This strategy relies on the sequential and selective removal of orthogonal protecting groups to unmask the reactive side chains for intramolecular cyclization.
-
Linear Peptide Synthesis: The linear peptide is assembled on a solid support using standard Fmoc/tBu chemistry. During this process, this compound and Fmoc-Asp(OAll)-OH are incorporated at the desired positions.
-
Selective Side-Chain Deprotection: Following the assembly of the linear peptide, the ivDde and Allyl protecting groups are removed selectively and sequentially, leaving the peptide attached to the resin and other side-chain protecting groups intact.
-
On-Resin Cyclization: An intramolecular amide bond (lactam bridge) is formed between the deprotected side chains of Dap and Asp using a suitable coupling reagent.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.
-
Purification and Characterization: The crude cyclic peptide is purified to a high degree of homogeneity and characterized to confirm its identity and purity.
Data Presentation
The following tables provide representative data for the synthesis of a generic lactam-bridged cyclic peptide using the described orthogonal strategy. Actual yields and purity are sequence-dependent and may require optimization.
Table 1: Orthogonal Protecting Group Strategy
| Functional Group | Protecting Group | Deprotection Reagent | Orthogonality |
| α-Amino (Backbone) | Fmoc | 20% Piperidine in DMF | Orthogonal to ivDde, Allyl, and tBu |
| β-Amino (Dap Side-Chain) | ivDde | 2-4% Hydrazine in DMF | Orthogonal to Fmoc, Allyl, and tBu |
| γ-Carboxyl (Asp Side-Chain) | Allyl (All) | Pd(PPh₃)₄ / Phenylsilane in DCM | Orthogonal to Fmoc, ivDde, and tBu |
| Other Reactive Side-Chains | tBu, Trt, Pbf, etc. | TFA-based cleavage cocktail | Removed during final cleavage |
Table 2: Representative Yields and Purity for Key Synthetic Steps
| Step | Description | Typical Yield (%) | Typical Purity (%) |
| 1 | Linear Peptide Assembly (per coupling) | >99% | - |
| 2 | On-Resin Cyclization | 50-80% | 60-85% (crude) |
| 3 | Cleavage and Deprotection | >90% | - |
| 4 | Purification (RP-HPLC) | 30-60% | >95-98% |
| Overall Yield | 15-40% |
Experimental Protocols
The following protocols provide a detailed step-by-step methodology for the synthesis of a side-chain lactam-bridged cyclic peptide using this compound and Fmoc-Asp(OAll)-OH.
Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin.
Materials:
-
Rink Amide Resin (e.g., 0.5 mmol/g loading)
-
Fmoc-protected amino acids (including this compound and Fmoc-Asp(OAll)-OH)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test (ninhydrin test). If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound and Fmoc-Asp(OAll)-OH at the desired positions.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Side-Chain Deprotection and Cyclization
This protocol details the sequential deprotection of the Asp(OAll) and Dap(ivDde) side chains and the subsequent on-resin lactam bridge formation.
Materials:
-
Resin-bound linear peptide from Protocol 1
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
-
Cyclization coupling reagent: PyBOP or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Allyl Deprotection (Asp Side-Chain):
-
Swell the resin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in anhydrous DCM.
-
Add the solution to the resin and shake gently for 30 minutes. Repeat this step once more.
-
Wash the resin thoroughly with DCM (5x), 0.5% DIPEA in DMF (3x), and DMF (5x).
-
-
ivDde Deprotection (Dap Side-Chain):
-
Prepare a 2-4% solution of hydrazine monohydrate in DMF.
-
Treat the resin with the hydrazine solution for 3-5 minutes.
-
Drain and repeat the treatment 2-3 more times until the yellow color of the resin disappears.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
On-Resin Cyclization (Lactam Bridge Formation):
-
Swell the deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the coupling reagent (e.g., PyBOP or HATU, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the coupling reagent solution.
-
Add the activated coupling solution to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small sample of the resin and analyzing it by LC-MS.
-
Once the cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Protocol 3: Cleavage, Deprotection, and Purification
This protocol describes the final cleavage of the cyclic peptide from the resin, removal of remaining side-chain protecting groups, and purification.
Materials:
-
Resin-bound cyclic peptide from Protocol 2
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solvents for purification (e.g., acetonitrile, water, TFA)
-
Reverse-phase HPLC system
Procedure:
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the cyclic peptide by LC-MS and/or MALDI-TOF mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a lactam-bridged cyclic peptide.
Caption: Orthogonal protecting groups and their selective removal conditions.
Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-Dap(ivDde)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides with non-linear architectures, such as branched peptides, offers significant advantages in drug discovery and development. Branched peptides can exhibit enhanced biological activity, increased resistance to enzymatic degradation, and the ability to present multiple copies of a bioactive sequence, leading to improved receptor binding and avidity. The use of orthogonally protected amino acid building blocks is crucial for the controlled, site-selective synthesis of these complex molecules.
Fmoc-L-2,3-diaminopropionic acid (ivDde), or Fmoc-Dap(ivDde)-OH, is a key building block for the construction of asymmetrically branched peptides via solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of peptide elongation. The Nβ-side-chain amino group is protected by the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group. The orthogonality of these protecting groups allows for the selective deprotection of the side chain after the main peptide backbone has been assembled, enabling the synthesis of a second peptide chain from the Dap residue.[1][2] The ivDde group is favored over the related Dde group due to its increased steric hindrance, which minimizes the risk of premature deprotection or migration during prolonged exposure to piperidine in lengthy syntheses.[3]
These application notes provide detailed protocols for the synthesis of branched peptides using this compound, covering the entire workflow from resin preparation to final peptide cleavage and purification.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of branched peptides using Fmoc-amino acids with orthogonal side-chain protection, such as Fmoc-Lys(ivDde)-OH, which follows the same synthetic principles as this compound. These values can serve as a benchmark for syntheses employing this compound.
| Peptide Description | Synthesis Method | Total Synthesis Time (hours) | Crude Purity (%) | Reference |
| Lactoferricin-Lactoferrampin Chimera | Microwave-Enhanced SPPS | < 5 | 77 | [4] |
| Histone H2B (118-126) - Ubiquitin (47-76) Conjugate | Microwave-Enhanced SPPS | < 5 | 75 | [4] |
| Tetra-branched Antifreeze Peptide Analog | Microwave-Enhanced SPPS | < 5 | 71 | [4] |
| Tetra-branched Acyl Carrier Protein (ACP) Peptide | Microwave-Enhanced SPPS | < 2 | 70 | [5] |
| Octameric Antimicrobial Peptide Dendrimer (G3KL) | Microwave-Enhanced SPPS | < 2 | 80 | [5] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or other suitable coupling reagent
-
Hydrazine monohydrate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH)
Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
This protocol outlines the manual synthesis of the linear peptide backbone up to the incorporation of the branching point.
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of coupling reagent (e.g., HATU) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation or perform a second coupling.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the main peptide chain, including the final incorporation of this compound.
-
Protocol 2: On-Resin Side-Chain Deprotection of ivDde
This critical step selectively removes the ivDde group to expose the β-amino group of the Dap residue for the synthesis of the branch.
-
Resin Preparation:
-
After incorporation of the final amino acid of the main chain and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF.
-
-
ivDde Deprotection:
-
Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the 2% hydrazine solution to the peptide-resin.
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the hydrazine solution.
-
Repeat the hydrazine treatment two more times to ensure complete deprotection. For sterically hindered sequences, increasing the hydrazine concentration to 4% or extending the number of repetitions may improve deprotection efficiency.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.
-
Protocol 3: Synthesis of the Branched Peptide Chain
-
Branch Elongation:
-
Following the deprotection of the ivDde group, the newly exposed β-amino group on the Dap side chain serves as the starting point for the second peptide chain.
-
Synthesize the branched peptide chain by repeating the amino acid coupling and Fmoc deprotection cycles as described in Protocol 1, steps 2 and 3.
-
Protocol 4: Cleavage and Deprotection
This final step cleaves the completed branched peptide from the solid support and removes all remaining side-chain protecting groups.
-
Resin Preparation:
-
After the synthesis of the branched chain is complete, perform a final Fmoc deprotection.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualizations
Workflow for Branched Peptide Synthesis
Caption: Workflow for branched peptide synthesis using this compound.
Orthogonal Deprotection Strategy
References
Application Notes and Protocols for Site-Specific Peptide Modification Using Fmoc-Dap(ivDde)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a cornerstone of modern drug development and chemical biology, enabling the creation of molecules with enhanced therapeutic properties, novel functionalities, and improved pharmacokinetic profiles. The use of orthogonally protected amino acids is central to this endeavor. Fmoc-L-2,3-diaminopropionic acid (Dap) with a side-chain protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, i.e., Fmoc-Dap(ivDde)-OH, is a key building block for such strategies.
The ivDde protecting group is renowned for its stability to the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) and acidic conditions used for cleavage from many resins, yet it can be selectively cleaved under mild hydrazinolytic conditions.[1] This orthogonality allows for the unmasking of the β-amino group of the Dap residue at a specific point in the synthesis, while the peptide remains attached to the solid support, paving the way for site-specific modifications such as PEGylation, glycosylation, lipidation, or the attachment of cytotoxic payloads.
Principle of the Method
The core of this methodology lies in the orthogonal protection strategy afforded by the Fmoc and ivDde groups. During solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected by the base-labile Fmoc group, which is removed at each cycle of amino acid addition. The β-amino group of Dap is protected by the hydrazine-labile ivDde group. This allows for the full assembly of the peptide backbone. Once the desired sequence is synthesized, the ivDde group can be selectively removed on-resin, exposing a single reactive amine for conjugation.
Applications
The use of this compound is particularly advantageous for:
-
Peptide-Drug Conjugates (PDCs): Site-specific attachment of a therapeutic agent to a targeting peptide.
-
Branched Peptides: Creation of peptides with dendritic structures.[2][3]
-
Cyclic Peptides: On-resin cyclization via the Dap side chain.
-
Bioconjugation: Attachment of imaging agents, fluorescent labels, or molecules that enhance solubility and stability.[4]
Experimental Protocols
Materials and Reagents
-
This compound
-
Rink Amide resin or other suitable solid support
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Bases (e.g., DIPEA, NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
ivDde deprotection solution: 2-5% hydrazine monohydrate in DMF[5][6]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Reagents for site-specific modification (e.g., activated esters, isothiocyanates)
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol outlines the steps for incorporating this compound into a peptide chain using standard Fmoc-based SPPS.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Protocol 2: On-Resin Selective Deprotection of the ivDde Group
This protocol details the selective removal of the ivDde protecting group from the Dap side chain while the peptide remains on the solid support.
-
Resin Preparation: After the final amino acid coupling, ensure the N-terminal Fmoc group is either left on or replaced with a Boc group to prevent side reactions.[6] Wash the resin with DMF.
-
ivDde Deprotection:
-
Prepare a fresh solution of 2% hydrazine monohydrate in DMF.[6] For sluggish removals, the concentration can be increased up to 10%.
-
Add the hydrazine solution to the resin (25 mL/g of resin).
-
Agitate the mixture at room temperature. The reaction progress can be monitored by observing the release of a chromophoric indazole byproduct at 290 nm.[1]
-
Perform the treatment for 3 minutes and drain.
-
Repeat the hydrazine treatment two more times.
-
-
Washing: Thoroughly wash the resin with DMF (5x) to remove all traces of hydrazine and the cleavage byproducts. The resin now has a free β-amino group on the Dap residue, ready for modification.
Protocol 3: Site-Specific Modification of the Deprotected Dap Residue
This protocol provides a general guideline for conjugating a molecule of interest to the newly exposed β-amino group of Dap.
-
Resin Preparation: Start with the peptide-resin from Protocol 2, which has a deprotected Dap side chain.
-
Coupling of Modifying Agent:
-
Dissolve the molecule to be conjugated (e.g., a carboxylic acid-functionalized dye, a PEG molecule, or a drug linker; typically 3-5 equivalents) in a suitable solvent (usually DMF).
-
Use standard peptide coupling conditions. For example, pre-activate the carboxylic acid with HBTU/DIPEA and add it to the resin.
-
Allow the reaction to proceed for 2-4 hours or until completion, as monitored by a ninhydrin test.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the final cleavage of the modified peptide from the resin and the removal of any remaining side-chain protecting groups.
-
Resin Preparation: Wash the modified peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and resin (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the site-specific modification workflow.
| Experimental Step | Key Reagents | Typical Conditions | Monitoring Method | Expected Purity (Crude) |
| This compound Coupling | This compound, HBTU, DIPEA, DMF | 1-2 hours, Room Temp. | Ninhydrin Test | >95% incorporation |
| ivDde Deprotection | 2-5% Hydrazine in DMF | 3 x 3 min, Room Temp. | UV (290 nm), Ninhydrin Test | Near complete deprotection[5] |
| Site-Specific Conjugation | Molecule of Interest, HBTU, DIPEA, DMF | 2-4 hours, Room Temp. | Ninhydrin Test | >90% conjugation |
| Final Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hours, Room Temp. | - | Sequence-dependent |
Note: Purity is highly dependent on the peptide sequence and the nature of the conjugated molecule. A study on branched peptides using Lys(ivDde) reported crude purities of up to 93%.[3]
Visualizations
Caption: Experimental workflow for site-specific peptide modification.
Caption: Chemical transformation on the Dap side chain.
References
Application Notes and Protocols for Fmoc-Dap(ivDde)-OH in Peptide Conjugation and Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dap(ivDde)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures such as branched peptides, cyclic peptides, and site-specifically labeled conjugates. The strategic utility of this reagent lies in its orthogonal protection scheme. The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed at each step of peptide chain elongation. The side-chain amino group of the diaminopropionic acid (Dap) residue is protected by the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group. This ivDde group is stable to the piperidine conditions used for Fmoc removal but can be selectively cleaved on-resin using a dilute solution of hydrazine. This orthogonal strategy allows for the specific deprotection of the Dap side chain at any desired point in the synthesis, revealing a free amine for further modification without affecting the rest of the peptide.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in peptide conjugation and labeling.
Key Applications
-
Synthesis of Branched Peptides: Elongating a second peptide chain from the deprotected side chain of the Dap residue.
-
Site-Specific Labeling: Attaching reporter molecules such as fluorescent dyes, biotin, or radiolabels to a specific position within the peptide sequence.
-
Peptide Conjugation: Linking peptides to other molecules like proteins, carbohydrates, or cytotoxic drugs for therapeutic and diagnostic applications.
-
Cyclization: Forming lactam bridges between the Dap side chain and the C-terminus or another side chain.
Data Presentation
The use of Fmoc-protected amino acids with orthogonal side-chain protection, such as Fmoc-Lys(ivDde)-OH (a close analog of this compound), in conjunction with microwave-enhanced SPPS, has been shown to yield high-purity complex peptides in significantly reduced synthesis times.
| Application | Peptide Sequence/Conjugate | Synthesis Method | Synthesis Time | Crude Purity (%) |
| Antimicrobial Peptide | Lactoferricin-Lactoferrampin Chimera | Microwave-Enhanced SPPS | < 5 hours | 77 |
| Histone Conjugate | Ubiquitin (47-76) - H2B (118-126) | Microwave-Enhanced SPPS | < 5 hours | 75 |
| Antifreeze Peptide Analog | Tetra-branched Antifreeze Peptide | Microwave-Enhanced SPPS | < 5 hours | 71 |
Data is based on the synthesis of unsymmetrically branched peptides using the analogous Fmoc-Lys(ivDde)-OH building block.[1]
Experimental Protocols
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol outlines the manual coupling of this compound onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
Procedure:
-
Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times) and DMF (3 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (2.9-4.5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3-5 times), IPA (3 times), and DCM (3 times).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Protocol 2: Selective On-Resin Deprotection of the ivDde Group
This protocol describes the selective removal of the ivDde protecting group from the Dap side chain while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing the Dap(ivDde) residue
-
Hydrazine monohydrate
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Preparation of Deprotection Solution: Prepare a 2-5% (v/v) solution of hydrazine monohydrate in DMF. Note: Higher concentrations of hydrazine (up to 10%) may be required for difficult deprotections, but caution should be exercised as this can lead to side reactions.
-
ivDde Removal:
-
Wash the peptide-resin with DMF (3 times).
-
Add the 2-5% hydrazine/DMF solution to the resin.
-
Agitate the mixture for 3-10 minutes at room temperature. Repeat this step 2-3 times for complete removal.
-
The progress of the deprotection can be monitored by HPLC analysis of a small cleaved sample.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine. The resin now has a free amine on the Dap side chain and is ready for conjugation or labeling.
-
Protocol 3: On-Resin Side-Chain Labeling with a Fluorescent Dye
This protocol details the conjugation of an amine-reactive fluorescent dye to the deprotected side chain of the Dap residue.
Materials:
-
Peptide-resin with a deprotected Dap side chain
-
Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative of fluorescein, rhodamine, etc.)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF or DMSO (Dimethyl sulfoxide), anhydrous grade
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin from Protocol 2 is well-washed and swollen in DMF.
-
-
Labeling Reaction:
-
Dissolve the amine-reactive fluorescent dye (1.5-3 equivalents) and DIPEA (3-5 equivalents) in anhydrous DMF or DMSO.
-
Add the dye solution to the peptide-resin.
-
Agitate the mixture at room temperature for 2-24 hours, protected from light. The reaction time will depend on the reactivity of the dye and steric hindrance.
-
Monitor the reaction for completion using a qualitative test (e.g., chloranil test) or by HPLC analysis of a small cleaved sample.
-
-
Washing:
-
Drain the labeling solution.
-
Wash the resin extensively with DMF, DCM, and IPA to remove all unreacted dye and byproducts.
-
Protocol 4: Cleavage from Resin and Final Deprotection
This protocol describes the final step of cleaving the peptide from the resin and removing any remaining acid-labile side-chain protecting groups.
Materials:
-
Labeled peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Dry the peptide-resin under vacuum.
-
-
Cleavage:
-
Add the cleavage cocktail to the dried resin.
-
Incubate at room temperature for 2-4 hours with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Caption: Workflow for incorporating this compound into a peptide chain using SPPS.
Caption: Workflow for selective deprotection and on-resin conjugation/labeling.
References
Orthogonal Deprotection Strategy for Fmoc-Dap(ivDde)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug discovery and development, enabling the synthesis of molecules with enhanced therapeutic properties such as increased potency, stability, and targeted delivery. A key tool in achieving this is the use of orthogonally protected amino acids. Fmoc-Dap(ivDde)-OH, an L-2,3-diaminopropionic acid derivative, offers a robust platform for such modifications. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino side-chain is protected by the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group.
This orthogonal protection scheme allows for the selective deprotection of either the N-terminus for peptide chain elongation or the side-chain for the introduction of various functionalities, such as fluorophores, PEG chains, or branching for the synthesis of complex peptide architectures. The stability of the ivDde group to the piperidine used for Fmoc removal, and the stability of the Fmoc group to the hydrazine used for ivDde removal, ensures high fidelity and minimal side reactions during synthesis.[1][2]
These application notes provide detailed protocols for the selective deprotection of this compound, quantitative data on deprotection efficiency, and examples of its application in peptide synthesis.
Data Presentation
Table 1: Fmoc Group Deprotection Efficiency
| Reagent | Concentration (v/v) | Treatment Time | Deprotection Efficiency | Purity | Reference |
| Piperidine in DMF | 20% | 2 x 5 min | >99% | High | [2] |
| Piperidine in DMF | 20% | 1 x 10 min | >99% | High | [3] |
| 4-Methylpiperidine in DMF | 20% | Not specified | Similar to piperidine | High | [3] |
| Piperazine in DMF/ethanol | 10% (w/v) in 9:1 | Not specified | Similar to piperidine | High | [3] |
| DBU in DMF | 2% | 2 x 2 min | Effective, especially for hindered positions | Sequence-dependent | [4] |
Table 2: ivDde Group Deprotection Efficiency
| Reagent | Concentration (v/v) | Treatment Time | Deprotection Efficiency | Purity | Reference |
| Hydrazine in DMF | 2% | 3 x 3 min | ~50% (can be sequence-dependent) | Variable | [5] |
| Hydrazine in DMF | 2% | 3 x 5 min | Marginally improved over 3x3 min | Variable | [5] |
| Hydrazine in DMF | 4% | 3 x 3 min | Nearly complete | High | [5] |
| Hydrazine in DMF | 2% | up to 5 repetitions | Increased yield | Sequence-dependent | [6] |
| Hydrazine in DMF | 2-10% | Not specified | Partial deprotection (~40-50%) observed in some cases | Variable | [6] |
| Hydroxylamine/imidazole in NMP | Not specified | Not specified | Achieves full cleavage without chain degradation | High | [2] |
Experimental Protocols
Protocol 1: Selective Deprotection of the Fmoc Group
This protocol describes the removal of the Nα-Fmoc group while leaving the side-chain ivDde group intact.
Materials:
-
This compound incorporated into a peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh)
-
Washing solvent: DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate the mixture for an additional 10-15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 2: Selective Deprotection of the ivDde Group
This protocol outlines the removal of the β-amino ivDde protecting group, leaving the Nα-Fmoc group intact. This procedure is critical for on-resin side-chain modification.
Materials:
-
This compound incorporated into a peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate, reagent grade
-
Deprotection solution: 2-4% (v/v) hydrazine in DMF (prepare fresh, see note below)
-
Washing solvent: DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 2-4% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat the hydrazine treatment (steps 3-5) two to four more times. Monitoring the deprotection by UV absorbance at 290 nm for the indazole byproduct is recommended for optimization.[2]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual hydrazine.
-
The deprotected side-chain amine is now available for modification.
Note on Hydrazine Concentration: Standard protocols often start with 2% hydrazine. However, for aggregated sequences or when incomplete deprotection is observed, increasing the concentration to 4% or increasing the number of repetitions can significantly improve the yield.[5][6]
Mandatory Visualization
Caption: Orthogonal deprotection workflow for this compound.
Caption: Workflow for on-resin side-chain modification.
Applications in Peptide Synthesis and Drug Development
The orthogonal nature of the Fmoc/ivDde protecting groups on diaminopropionic acid is particularly advantageous for the synthesis of complex and modified peptides.
Branched Peptides: The selective deprotection of the Dap side-chain allows for the synthesis of a second peptide chain, creating well-defined branched structures. This is valuable for creating synthetic vaccines, multivalent ligands, and drug delivery systems.
Cyclic Peptides: this compound is a key building block for the synthesis of side-chain-to-side-chain or head-to-side-chain cyclic peptides. On-resin cyclization can be achieved by deprotecting the Dap side-chain and reacting it with an activated C-terminus or the side-chain of an acidic amino acid. Cyclic peptides often exhibit enhanced stability and receptor affinity.
Site-Specific Labeling: The deprotected β-amino group serves as a handle for the covalent attachment of various probes, including:
-
Fluorophores: For studying peptide localization and trafficking.
-
Biotin: For affinity purification and detection.
-
PEG Chains: To improve solubility and pharmacokinetic profiles of peptide drugs.
-
Drug Conjugates: For targeted drug delivery.
Drug Development Case Study Example: While specific proprietary drug development pipelines are often not publicly detailed, the strategy of using orthogonally protected amino acids like this compound is fundamental in the development of peptide therapeutics. For instance, in the design of novel antimicrobial peptides, the introduction of branched structures or lipid moieties via the Dap side-chain can enhance membrane disruption and antibacterial activity. Similarly, in the development of peptide-based cancer therapeutics, the Dap side-chain can be used to attach cytotoxic agents for targeted delivery to tumor cells. The principles described here are widely applied in the preclinical development of such advanced peptide drug candidates.[7][8]
Troubleshooting
-
Incomplete ivDde Deprotection: As noted in Table 2, this is a common issue, particularly with aggregating peptide sequences.[2]
-
Solution: Increase the hydrazine concentration from 2% to 4%.[5]
-
Solution: Increase the number of hydrazine treatments (e.g., from 3 to 5).[6]
-
Solution: Ensure efficient mixing during deprotection.
-
Alternative: For complete orthogonality with Fmoc, consider using hydroxylamine/imidazole for deprotection.[2]
-
-
Side Reactions with Hydrazine: At concentrations higher than 2%, hydrazine can potentially cause peptide cleavage at Glycine residues or conversion of Arginine to Ornithine.[9]
-
Solution: Use the lowest effective concentration of hydrazine and minimize reaction times.
-
By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can effectively utilize the orthogonal deprotection strategy of this compound to advance their peptide synthesis and drug development projects.
References
- 1. benchchem.com [benchchem.com]
- 2. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Selective ivDde Group Removal with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
The selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group is a critical step in advanced peptide synthesis, enabling the creation of complex molecules such as branched, cyclic, and site-specifically modified peptides. This document provides detailed application notes and protocols for the selective cleavage of the ivDde group using hydrazine, a common and effective method.
Introduction
The ivDde group is an essential tool in solid-phase peptide synthesis (SPPS) due to its orthogonality with the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.[1] This orthogonality allows for the selective deprotection of the ivDde-protected amine, typically on the side chain of a lysine residue, without affecting other protected functional groups on the peptide.[1][2][3] The ivDde group is known to be more robust and less prone to migration than its predecessor, the Dde group.[4][5]
The standard method for ivDde removal involves treatment with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[1][4] The reaction can be monitored spectrophotometrically by detecting the formation of a chromophoric indazole byproduct, which absorbs strongly at 290 nm.[6][7]
Key Considerations for Selective ivDde Removal
Several factors can influence the efficiency and selectivity of ivDde deprotection with hydrazine. Careful consideration of these parameters is crucial for successful and clean peptide modification.
-
Hydrazine Concentration: A 2% (v/v) solution of hydrazine monohydrate in DMF is the most commonly used reagent for ivDde removal.[3][4] However, for stubborn or sterically hindered ivDde groups, the concentration can be increased up to 10%.[3] It is important to note that higher concentrations of hydrazine (above 2%) can lead to side reactions such as peptide cleavage at glycine residues and the conversion of arginine to ornithine.[4]
-
Reaction Time and Iterations: The deprotection is typically carried out in multiple, short treatments. A common protocol involves three treatments of 3 minutes each.[2] For incomplete removal, increasing the reaction time per treatment (e.g., to 5 or 10 minutes) or the number of treatments can improve the yield.[2][5][8]
-
Peptide Sequence and Aggregation: The efficiency of ivDde removal can be sequence-dependent.[7] If the ivDde group is located near the C-terminus of the peptide or within an aggregated sequence, its removal can be sluggish and incomplete.[1][3][6] Pre-swelling the resin in a DMF:DCM (1:1) mixture before hydrazine treatment may help to mitigate issues related to peptide aggregation.[2]
-
Orthogonality: The ivDde group is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc deprotection and resin cleavage.[2][3] However, hydrazine will also cleave the Fmoc group.[4][7] Therefore, for selective ivDde removal, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the selective removal of the ivDde protecting group using hydrazine.
Table 1: Standard and Optimized Hydrazine Treatment Conditions
| Parameter | Standard Condition | Optimized/Alternative Conditions | Notes |
| Hydrazine Monohydrate Concentration | 2% (v/v) in DMF[3][4] | 3% - 10% in DMF[3][9] | Higher concentrations may be needed for difficult sequences but increase the risk of side reactions.[4] |
| Reaction Time per Treatment | 3 minutes[2] | 5 - 10 minutes[2][8] | Longer reaction times can improve deprotection of stubborn ivDde groups.[5][8] |
| Number of Treatments | 3[2] | 4 or more[8][10] | Increasing the number of repetitions can enhance the overall yield.[5] |
| Temperature | Room Temperature[4] | Not typically varied | The reaction is generally performed at ambient temperature.[1] |
| Solvent | N,N-Dimethylformamide (DMF)[4] | N-methylpyrrolidone (NMP) has been used with alternative reagents.[4] | DMF is the most common solvent for this reaction. |
Table 2: Monitoring and Potential Side Reactions
| Aspect | Description |
| Reaction Monitoring | Spectrophotometric detection of the indazole byproduct at 290 nm.[6][7] |
| Potential Side Reactions | - Cleavage of the peptide backbone, particularly at Glycine residues (at hydrazine concentrations >2%).[1][4] - Conversion of Arginine to Ornithine (at hydrazine concentrations >2%).[1][4] - Removal of the Fmoc protecting group.[4][7] |
Experimental Protocols
Below are detailed protocols for the selective removal of the ivDde protecting group from a resin-bound peptide.
Protocol 1: Standard Batch-wise ivDde Deprotection
This protocol is suitable for most standard applications.
Materials:
-
ivDde-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes.[1]
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
First Hydrazine Treatment:
-
Repeat Treatments: Repeat the hydrazine treatment (step 3) two more times for a total of three treatments.[11]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the indazole byproduct.[1] The resin is now ready for the subsequent synthetic step.
Protocol 2: Continuous Flow ivDde Deprotection
This protocol is suitable for automated peptide synthesizers equipped with a continuous flow system.
Materials:
-
ivDde-protected peptide-resin packed in a reaction column
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Continuous flow peptide synthesizer with a UV detector
Procedure:
-
System Preparation: Ensure the peptide synthesizer is primed with the necessary reagents.
-
Deprotection: Flow a 2% (v/v) solution of hydrazine monohydrate in DMF through the reaction column at a flow rate of approximately 3 mL/min.[7]
-
Monitoring: Monitor the absorbance of the column eluant at 290 nm using a UV detector.[7] The completion of the reaction is indicated by the return of the absorbance to the baseline.
-
Washing: Once the deprotection is complete, flush the column with DMF to remove any remaining reagents and byproducts.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for site-specific peptide modification using selective ivDde deprotection.
Caption: Workflow for site-specific peptide modification using ivDde deprotection.
Mechanism of ivDde Cleavage
The diagram below illustrates the proposed mechanism for the hydrazine-mediated cleavage of an ivDde-protected amine.
Caption: Proposed mechanism of ivDde cleavage by hydrazine.
References
- 1. benchchem.com [benchchem.com]
- 2. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. biotage.com [biotage.com]
- 9. 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Incorporation of Fmoc-Dap(ivDde)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology. The introduction of non-canonical amino acids, such as L-2,3-diaminopropionic acid (Dap), provides a versatile handle for downstream functionalization, including the synthesis of branched peptides, peptide-drug conjugates, and cyclic peptides.[1] The successful incorporation and selective modification of Dap residues hinge on a robust orthogonal protection strategy. Fmoc-Dap(ivDde)-OH is a key building block in this endeavor, offering a selectively removable side-chain protecting group that is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group is stable to the piperidine conditions used for Nα-Fmoc removal but can be selectively cleaved by treatment with hydrazine.[2][3][4] This orthogonality allows for the unmasking of the Dap side-chain amine while the peptide remains attached to the solid support, enabling site-specific modification. The ivDde group is favored over the related Dde group due to its increased stability and reduced risk of migration during synthesis.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of this compound into peptide sequences and the subsequent selective deprotection of the ivDde group.
Chemical Properties
| Property | Value |
| Molecular Formula | C₃₁H₃₆N₂O₆ |
| Molecular Weight | 532.64 g/mol |
| CAS Number | 607366-20-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP |
Applications
The use of this compound enables a variety of advanced peptide modifications:
-
Branched Peptides: The selective deprotection of the Dap side chain allows for the synthesis of a second peptide chain, creating unsymmetrically branched peptides with potential applications as antimicrobial agents or for mimicking protein scaffolds.[2][3]
-
Peptide Conjugation: The exposed amine can be used to conjugate various molecules, including fluorophores, polyethylene glycol (PEG), or cytotoxic drugs for targeted delivery.
-
Cyclic Peptides: The side-chain amine can be used as a point for on-resin cyclization with the N-terminus or another side chain to generate constrained peptide structures with enhanced stability and bioactivity.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence using Automated SPPS
This protocol describes a standard cycle for the incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin) using an automated peptide synthesizer.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Resin for solid-phase synthesis (e.g., Rink Amide resin)
-
Other Fmoc-protected amino acids
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.85 equivalents), and an additive (e.g., HOBt, 3.8 equivalents) in DMF.[6]
-
Add a base (e.g., DIPEA or NMM, 6 equivalents) to the amino acid solution to activate it.[6]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can significantly reduce this time.[3]
-
Perform a Kaiser test to ensure the completion of the coupling. If the test is positive, a second coupling may be necessary.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
Protocol 2: Selective On-Resin Deprotection of the ivDde Group
This protocol outlines the procedure for the selective removal of the ivDde protecting group from the Dap side chain while the peptide is still attached to the resin.
Materials:
-
Peptidyl-resin containing the Dap(ivDde) residue
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Hydrazine monohydrate
Procedure:
-
Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptidyl-resin thoroughly with DMF (5 x 1 min).
-
ivDde Deprotection:
-
Prepare a 2-4% solution of hydrazine monohydrate in DMF.[7][8] Note: Higher concentrations of hydrazine may be more effective but can potentially be incompatible with certain automated synthesizers.[7]
-
Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[4]
-
Agitate the mixture at room temperature. The reaction time can be optimized, with treatments ranging from 3 to 10 minutes.[4][7]
-
Drain the hydrazine solution. The deprotection can be monitored by observing the release of a UV-active indazole byproduct at 290 nm.[8]
-
Repeat the hydrazine treatment 2-3 more times to ensure complete removal.[4]
-
-
Washing: Wash the resin extensively with DMF (at least 5 times) to completely remove any residual hydrazine. The resin is now ready for on-resin modification of the Dap side chain.
Data Presentation
The efficiency of ivDde deprotection can be influenced by several factors. The following table summarizes representative data on the optimization of ivDde removal from a lysine residue, which can serve as a starting point for optimizing the deprotection of Dap(ivDde).[7]
| Condition ID | Hydrazine Conc. (%) | Reaction Time (min) | Volume (mL) | Iterations | Deprotection Completion (%) |
| 1 | 2 | 3 | 2 | 2 | ~50 |
| 2 | 2 | 5 | 2 | 2 | ~55 |
| 3 | 4 | 3 | 2 | 2 | ~80 |
| 4 | 4 | 5 | 2 | 2 | ~95 |
| 5 | 4 | 5 | 4 | 2 | >98 |
| 6 | 4 | 5 | 4 | 3 | >99 |
Note: This data is illustrative and optimization for specific peptide sequences containing Dap(ivDde) is recommended.
Visualizations
Experimental Workflow
Caption: Workflow for peptide synthesis and modification using this compound.
Application in Modulating a Signaling Pathway
Branched peptides synthesized using this compound can be designed to interact with specific cellular signaling pathways. For example, a branched peptide could be developed to mimic or inhibit protein-protein interactions within a kinase cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK pathway by a rationally designed branched peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 3. kohan.com.tw [kohan.com.tw]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 7. biotage.com [biotage.com]
- 8. merckmillipore.com [merckmillipore.com]
On-Resin Cyclization of Peptides with Fmoc-Dap(ivDde)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a class of molecules with significant therapeutic potential, offering advantages over their linear counterparts, such as enhanced metabolic stability, increased receptor affinity and selectivity, and improved conformational rigidity. On-resin cyclization is a powerful strategy for the efficient synthesis of these constrained peptides, minimizing intermolecular side reactions and simplifying purification. This document provides detailed application notes and protocols for the on-resin cyclization of peptides to form a lactam bridge, utilizing the orthogonally protected amino acid Fmoc-Dap(ivDde)-OH.
The use of this compound, in conjunction with an acidic amino acid bearing an orthogonal protecting group (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH), allows for the selective deprotection of the side chains on the solid support, followed by intramolecular amide bond formation. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a hydrazine-labile protecting group, stable to the piperidine conditions used for Fmoc removal and the acidic conditions of final cleavage, making it an ideal choice for orthogonal protection strategies in solid-phase peptide synthesis (SPPS).
Principle of the Method
The on-resin cyclization strategy involves the following key steps:
-
Linear Peptide Synthesis: The linear peptide is assembled on a suitable solid support using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). This compound and an acidic amino acid with an orthogonal side-chain protecting group (e.g., Allyl) are incorporated at the desired positions.
-
Selective Side-Chain Deprotection: The orthogonal protecting groups on the side chains of the Dap and the acidic amino acid are selectively removed while the peptide remains attached to the resin and other side-chain protecting groups (e.g., tBu, Boc, Trt) remain intact.
-
On-Resin Cyclization: An intramolecular lactam bridge is formed between the deprotected side chains of the diaminopropionic acid and the acidic amino acid using a suitable coupling reagent.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.
-
Purification and Analysis: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.
Experimental Protocols
Protocol 1: Linear Peptide Synthesis
This protocol describes the assembly of the linear peptide on a solid support using standard Fmoc-SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including this compound and Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to ensure complete coupling. A negative test (beads remain yellow) indicates completion. If the test is positive (beads turn blue), repeat the coupling step.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence, incorporating this compound and the orthogonally protected acidic amino acid at the desired positions.
Protocol 2: Selective Side-Chain Deprotection
This protocol details the selective removal of the ivDde and Allyl protecting groups on the solid support.
Materials:
-
Peptidyl-resin from Protocol 1
-
Hydrazine monohydrate
-
DMF
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or another suitable scavenger
-
DCM, THF (anhydrous and nitrogen-sparged)
Procedure:
-
ivDde Group Removal: [1]
-
Wash the peptidyl-resin with DMF.
-
Prepare a 2% solution of hydrazine monohydrate in DMF (v/v).
-
Treat the resin with the hydrazine solution (25 mL/g of resin) for 3 minutes at room temperature with gentle agitation.[1]
-
Drain the solution and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
-
Allyl Group Removal:
-
Wash the resin with DCM and then with anhydrous, nitrogen-sparged THF.
-
Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and a scavenger such as phenylsilane (15-20 equivalents) in anhydrous, nitrogen-sparged THF.
-
Add the palladium catalyst solution to the resin and agitate the suspension under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes at room temperature.
-
Repeat the treatment with fresh catalyst solution.
-
Wash the resin thoroughly with THF (3 times), DCM (3 times), and DMF (3 times). A wash with a solution of sodium diethyldithiocarbamate in DMF can be performed to remove residual palladium.
-
Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)
This protocol describes the intramolecular amide bond formation between the deprotected side chains.
Materials:
-
Deprotected peptidyl-resin from Protocol 2
-
Coupling reagents (e.g., PyBOP, HATU, or HBTU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF or NMP
Procedure:
-
Resin Swelling: Swell the deprotected peptidyl-resin in DMF or NMP for 30 minutes.
-
Cyclization Reaction:
-
Prepare a solution of the coupling reagent (e.g., PyBOP, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF or NMP.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Washing: After the cyclization is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Protocol 4: Cleavage, Deprotection, and Purification
This protocol details the final cleavage of the cyclic peptide from the resin and removal of all remaining protecting groups.
Materials:
-
Cyclized peptidyl-resin from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (ddH₂O)
-
Cold diethyl ether
Procedure:
-
Resin Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the cyclic peptide by preparative RP-HPLC.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.
Data Presentation
Quantitative data for on-resin cyclization can be sequence-dependent. The following table provides a general comparison of different on-resin cyclization strategies. Specific yields for a Dap-Asp/Glu cyclization should be determined empirically.
| Cyclization Strategy | Coupling Reagents | Typical Reaction Time | Reported Crude Purity/Yield | Reference |
| Lactam Bridge (Side-Chain to Side-Chain) | PyBOP/DIPEA, HATU/DIPEA, HBTU/DIPEA | 4-24 hours | Generally moderate to high, but highly sequence dependent. | General SPPS knowledge |
| Head-to-Tail (Side-Chain Anchored) | DIC/Oxyma | 2-24 hours | 22-28% (Glu-linked), lower for Asp-linked. | [2] |
| Thiol-ene Click Chemistry | Photoinitiator (e.g., DMPA), UV light | 20 min - 1 hour | 24-37% | [3] |
| Native Chemical Ligation | Thiol additives | Aqueous buffer, hours | ~70% purity, 76-86% overall yield for a model peptide. | [4] |
Visualizations
Experimental Workflow for On-Resin Cyclization
Caption: Workflow for on-resin cyclization of peptides using this compound.
Orthogonal Protection Strategy
Caption: Orthogonal protection scheme for on-resin peptide cyclization.
References
Application Notes and Protocols for Fmoc-Dap(ivDde)-OH in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dap(ivDde)-OH is a versatile building block in solid-phase peptide synthesis (SPPS) that enables the precise, site-specific modification of peptides. This derivative of 2,3-diaminopropionic acid (Dap) is equipped with two orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the β-amine. This orthogonal protection strategy allows for the selective deprotection of the β-amino group on the solid support, providing a unique handle for a wide range of chemical biology applications, including the synthesis of branched peptides, site-specific labeling with probes, and the construction of peptide-drug conjugates.
The ivDde group offers enhanced stability compared to the related Dde group, exhibiting lower susceptibility to premature cleavage during repeated piperidine treatments for Fmoc removal and a reduced tendency for acyl migration.[1] This increased stability makes this compound a superior choice for the synthesis of long or complex peptides.
These application notes provide detailed protocols for the use of this compound in key chemical biology applications, accompanied by quantitative data and visual workflows to guide researchers in their experimental design.
Data Presentation
Table 1: Orthogonal Protecting Group Stability and Deprotection Conditions
| Protecting Group | Structure | Stable To | Labile To | Typical Deprotection Conditions |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Mild Acid (TFA), Hydrazine | Base | 20% Piperidine in DMF |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | Mild Acid (TFA), Base (Piperidine) | Hydrazine | 2-5% Hydrazine in DMF |
| tBu | tert-Butyl | Base (Piperidine), Hydrazine | Strong Acid | >90% TFA |
Table 2: Quantitative Data for Branched Peptide Synthesis Using Microwave-Enhanced SPPS[3]
| Branched Peptide Target | Synthesis Time (Microwave SPPS) | Crude Purity (%) | Conventional Synthesis Time | Conventional Isolated Yield (%) |
| Lactoferricin-Lactoferrampin Chimera | < 5 hours | 77 | > 24 hours | Not Reported |
| Ubiquitin (47-76) - Histone H2B (118-126) | < 5 hours | 75 | > 53 hours | 10-20 |
| Tetra-branched Antifreeze Peptide Analog | < 5 hours | 71 | > 72 hours | 40 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide with this compound
This protocol describes the manual solid-phase synthesis of a linear peptide on a Rink Amide resin, incorporating this compound at a specific position.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide pellet.
-
Protocol 2: On-Resin Side-Chain Modification via ivDde Deprotection
This protocol details the selective deprotection of the ivDde group and subsequent on-resin modification of the Dap side chain.
Materials:
-
Peptide-resin containing a Dap(ivDde) residue
-
Hydrazine monohydrate
-
DMF
-
Reagent for modification (e.g., activated fluorescent dye, carboxylic acid for conjugation)
-
Coupling reagents (e.g., HATU, DIEA)
Procedure:
-
ivDde Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF. The reaction time and number of repetitions may need optimization (e.g., 3 x 3 minutes).
-
Wash the resin thoroughly with DMF (5x) to remove hydrazine and the cleaved protecting group.
-
-
Side-Chain Modification (Example: Fluorescent Labeling):
-
In a separate vial, dissolve the alkyne-functionalized fluorescent dye (e.g., 5-FAM alkyne, 3 eq.), HATU (2.85 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated dye solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.
Applications and Methodologies
Synthesis of Branched Peptides
This compound is an excellent tool for creating unsymmetrically branched peptides. After the synthesis of the main peptide chain, the ivDde group on the Dap side chain can be selectively removed to expose a primary amine. A second peptide chain can then be synthesized on this newly available functional group. This approach is valuable for developing multivalent ligands, synthetic vaccines, and protein mimics.[2][3]
Caption: Workflow for the synthesis of unsymmetrically branched peptides.
Site-Specific Labeling
The selective deprotection of the Dap(ivDde) side chain provides a unique position for the attachment of various labels, such as fluorescent dyes, biotin, or spin labels. This is particularly useful for creating probes to study peptide-protein interactions, cellular localization, and conformational changes. The exposed amine can be readily coupled to a label that has been activated as an NHS-ester or pre-activated with standard peptide coupling reagents.
Caption: General workflow for site-specific peptide labeling.
Peptide-Drug Conjugates (PDCs)
The development of PDCs is a promising strategy for targeted drug delivery. A targeting peptide can be synthesized using this compound, and after selective deprotection of the side chain, a cytotoxic drug or other therapeutic agent can be conjugated. This approach allows for the precise control of the drug-to-peptide ratio and the site of attachment, which are critical parameters for the efficacy and safety of the conjugate. The synthesis of the GLP-1 receptor agonist liraglutide, which involves the acylation of a lysine side chain with a fatty acid, serves as a relevant example of this type of side-chain modification.[4]
Caption: Conceptual mechanism of action for a peptide-drug conjugate.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete ivDde Deprotection in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with incomplete 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) deprotection during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete ivDde deprotection?
A1: Incomplete removal of the ivDde protecting group is a common challenge in SPPS and can be attributed to several factors:
-
Peptide Aggregation: The growing peptide chain, particularly hydrophobic or long sequences, can aggregate on the solid support. This aggregation can physically block the hydrazine reagent from accessing the ivDde group, leading to incomplete cleavage.[1] This is a significant factor, potentially reducing deprotection to 50% or less.[1]
-
Steric Hindrance: The bulky nature of the ivDde group itself can sometimes hinder its removal, especially if it is located in a sterically crowded region of the peptide or near the C-terminus.
-
Insufficient Reagent Concentration or Reaction Time: The standard 2% hydrazine in dimethylformamide (DMF) may not be sufficient for complete removal in all cases.[2] Reaction times and the number of repetitions also play a crucial role.[2]
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reagents to the peptide chains within the resin beads.
-
Mixing Inefficiency: The method of mixing can impact deprotection efficiency. Oscillating mixing may yield different results compared to standard stir bar mixing.[2]
Q2: How can I monitor the progress of ivDde deprotection?
A2: The deprotection of the ivDde group can be monitored spectrophotometrically. The reaction of hydrazine with the ivDde group releases a chromophoric indazole byproduct that absorbs strongly at approximately 290 nm.[3] By measuring the UV absorbance of the filtrate after each hydrazine treatment, you can follow the progress of the reaction. The deprotection is considered complete when the absorbance at 290 nm returns to baseline.[4]
Q3: What are the standard conditions for ivDde deprotection, and how can I optimize them?
A3: The standard protocol for ivDde removal involves treating the peptidyl-resin with a 2% solution of hydrazine monohydrate in DMF.[5] However, optimization is often necessary.
Optimization Parameters:
| Parameter | Standard Condition | Optimization Strategy | Notes |
| Hydrazine Concentration | 2% (v/v) in DMF[5] | Increase concentration to 4-10%.[2] | Higher concentrations (above 2%) can risk side reactions like peptide cleavage at Glycine residues and conversion of Arginine to Ornithine.[5][6] |
| Reaction Time | 3 minutes per treatment[5] | Increase to 5-10 minutes per treatment.[1][2] | Marginal increases may be observed with longer times.[2] |
| Number of Repetitions | 3 treatments[5] | Increase to 4 or 5 treatments.[2][7] | Small increases in completion may be seen with more iterations.[2] |
| Solvent | DMF | Use N-methylpyrrolidone (NMP) or add co-solvents like DCM or DMSO to disrupt aggregation.[1][8] | A 1:1 mixture of DMF:DCM can be used for a pre-cleavage swelling step.[1] |
| Mixing | Standard stirring/shaking | Utilize oscillating mixing if available, as it can be more efficient.[1][2] | Be aware that different mixing mechanisms may require different optimized conditions.[2] |
Q4: Are there alternative reagents for ivDde deprotection if hydrazine is ineffective?
A4: Yes, if you encounter persistent issues with hydrazine, you can consider the following alternatives:
-
Hydroxylamine/Imidazole in NMP: A solution of hydroxylamine and imidazole in NMP has been shown to achieve full cleavage without causing chain degradation, especially in cases of peptide aggregation.[1] This method can also be selective for Dde/ivDde in the presence of Fmoc groups.[5]
-
Hydroxylamine: Hydroxylamine alone has also been suggested as an alternative for ivDde removal.[7][8]
Q5: Can the position of the ivDde-protected lysine in the peptide sequence affect deprotection?
A5: Absolutely. If the ivDde group is located near the C-terminus of the peptide or within a region prone to aggregation, its removal can be significantly more challenging and often incomplete. To circumvent this, consider using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH. This allows for side-chain modification to be performed during chain extension, potentially avoiding issues with deprotection at a later stage.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting incomplete ivDde deprotection.
Visual Troubleshooting Workflow
Caption: A workflow for troubleshooting incomplete ivDde deprotection.
Experimental Protocols
Protocol 1: Standard ivDde Deprotection with 2% Hydrazine
-
Resin Preparation: Following the completion of peptide synthesis, ensure the N-terminus is protected with a Boc group, as hydrazine can also remove the Fmoc group.[5] Swell the peptidyl-resin in DMF.
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[5]
-
Deprotection Reaction: a. Drain the DMF from the swelled resin. b. Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[5] c. Agitate the mixture at room temperature for 3 minutes.[5] d. Drain the solution. The filtrate can be collected for UV monitoring at 290 nm.[4] e. Repeat steps 3b-3d two more times for a total of three treatments.[5]
-
Washing: Wash the resin thoroughly with DMF (at least 3-5 times) to remove all traces of hydrazine and the indazole byproduct.[5]
Protocol 2: Optimized ivDde Deprotection for Difficult Sequences
-
Resin Preparation: As in Protocol 1, ensure the N-terminus is Boc-protected.
-
Deprotection Solution Preparation: Prepare a fresh 4% (v/v) solution of hydrazine monohydrate in DMF.[2]
-
Deprotection Reaction: a. Drain the DMF from the swelled resin. b. Add the 4% hydrazine solution to the resin. c. Agitate the mixture at room temperature for 3-5 minutes.[2] d. Drain the solution for optional UV monitoring. e. Repeat steps 3b-3d two to three more times.[2]
-
Washing: Wash the resin extensively with DMF (5 times) to ensure complete removal of reagents.
Protocol 3: Alternative ivDde Deprotection with Hydroxylamine/Imidazole
-
Resin Preparation: Wash the peptidyl-resin with DMF.
-
Deprotection Solution Preparation: Prepare a solution of hydroxylamine hydrochloride and imidazole (1.3:1 molar ratio) in NMP.[5]
-
Deprotection Reaction: a. Add the deprotection solution to the resin. b. Agitate the mixture at room temperature. Reaction times may need to be optimized (e.g., 3 x 10 minutes).[1] c. Drain the solution.
-
Washing: Wash the resin thoroughly with NMP followed by DMF.
ivDde Deprotection Mechanism
The cleavage of the ivDde group by hydrazine proceeds via a nucleophilic attack on one of the carbonyl groups of the dioxocyclohexylidene ring, followed by an intramolecular cyclization to form a stable indazole byproduct and release the free amine.
Caption: Mechanism of ivDde deprotection by hydrazine.
References
- 1. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 2. biotage.com [biotage.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ivDde-Lys(Fmoc)-OH | Benchchem [benchchem.com]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
Technical Support Center: Optimizing Hydrazine Concentration for ivDde Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing hydrazine concentration for the efficient removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for ivDde removal using hydrazine?
A1: The standard and most frequently cited protocol for ivDde removal involves treating the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1] This procedure is typically repeated multiple times (e.g., 3 repetitions of 3-5 minutes each) to ensure complete deprotection.[2][3]
Q2: Why am I observing incomplete ivDde removal with the standard 2% hydrazine protocol?
A2: Incomplete removal of the ivDde group is a common issue and can be attributed to several factors.[4] The ivDde group is known to be more robust and sterically hindered than the Dde group, which can make its removal sluggish.[2][4] Factors such as the peptide sequence, aggregation on the resin, and steric hindrance around the protected amino acid can all contribute to incomplete deprotection.[2][4] In some cases, only partial deprotection (~40-50%) is observed even with repeated treatments at 2% hydrazine.[5]
Q3: How can I optimize the hydrazine concentration for better ivDde removal?
A3: If incomplete deprotection is observed, increasing the hydrazine concentration can significantly improve removal efficiency.[6] Studies have shown that increasing the hydrazine concentration to 4% can lead to nearly complete ivDde removal.[6] However, it is crucial to be aware that higher concentrations of hydrazine (exceeding 2%) can increase the risk of side reactions.[1] Therefore, optimization should be approached systematically, starting with a modest increase in concentration.
Q4: What are the potential side reactions associated with using higher concentrations of hydrazine?
A4: High concentrations of hydrazine can lead to undesirable side reactions. These include cleavage of the peptide backbone, particularly at Glycine residues, and the conversion of Arginine residues to Ornithine.[1][4] Additionally, hydrazine can also remove Fmoc protecting groups, so the N-terminus should be protected with a Boc group if Fmoc-based chemistry is used.[4]
Q5: Besides hydrazine concentration, what other parameters can I adjust to improve ivDde removal?
A5: Several other parameters can be optimized. Increasing the reaction time per treatment (e.g., from 3 minutes to 5 minutes) and increasing the number of repetitions (e.g., from 3 to 5) can enhance deprotection.[3][5][6] Ensuring proper mixing is also critical for efficient deprotection, as inadequate agitation can lead to incomplete reactions.[3][6] The choice of resin can also play a role; for instance, PEGA-type resins may present different challenges compared to polystyrene-based resins due to their swelling properties.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete ivDde Deprotection | - Insufficient hydrazine concentration.- Short reaction time or too few repetitions.- Steric hindrance or peptide aggregation on the resin.[2][4]- Inadequate mixing.[3] | - Gradually increase the hydrazine concentration from 2% to 4%.[6]- Increase the reaction time for each treatment (e.g., to 5 minutes) and/or the number of repetitions (up to 5 times).[5][6]- Ensure the resin is well-swollen and vigorously agitated during the reaction.[2][3]- For very difficult cases, concentrations up to 10% hydrazine have been used, but with caution due to potential side reactions.[2] |
| Suspected Side Reactions (e.g., peptide cleavage) | - Hydrazine concentration is too high.[1]- Prolonged exposure to hydrazine. | - Reduce the hydrazine concentration to the lowest effective level (start with 2% and increase incrementally).[1]- Use shorter, multiple treatments instead of a single long one.[2] |
| Dde/ivDde Group Migration | - Use of piperidine for Fmoc deprotection in the presence of a free amine can facilitate migration.[2][3] | - For Fmoc deprotection steps near the ivDde-protected residue, consider using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2]- The ivDde group is generally less prone to migration than the Dde group due to its steric hindrance.[1][3] |
| UV Absorbance Monitoring is Inconclusive | - The pyrazole byproduct, which is monitored spectrophotometrically, may be retained on the resin. | - Ensure thorough washing of the resin with DMF after each hydrazine treatment to completely remove the byproduct.[4] |
Quantitative Data on ivDde Removal
The following table summarizes the experimental conditions and outcomes for ivDde removal with varying hydrazine concentrations, based on available literature.
| Condition | Hydrazine Concentration (%) | Reaction Time (minutes per repetition) | Number of Repetitions | Observed Outcome | Reference |
| 1 | 2 | 3 | 3 | Incomplete removal, only a small fraction of ivDde removed. | [6] |
| 2 | 2 | 5 | 3 | Marginal increase in deprotection, approximately 50% complete. | [6] |
| 3 | 2 | 3 | 4 | Nominal increase in deprotection, approximately 50% complete. | [6] |
| 4 | 4 | 3 | 3 | Nearly complete ivDde removal. | [6] |
| 5 | 2-10 | Not Specified | Not Specified | Partial deprotection (~40-50%) observed. | [5] |
Experimental Protocols
Standard Protocol for ivDde Removal
This protocol is a common starting point for the deprotection of the ivDde group from a peptide synthesized on a solid support.
Reagents:
-
2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
Procedure:
-
Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes.[4]
-
Drain the DMF.
-
Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).[1][7]
-
Agitate the mixture at room temperature for 3 minutes.[1][7]
-
Drain the reagent solution.
-
Repeat steps 3-5 two more times for a total of three treatments.[7]
-
After the final treatment, wash the resin thoroughly with DMF (3-5 times) to remove the cleavage reagent and the pyrazole byproduct.[2][4]
Optimized Protocol for Difficult ivDde Removal
This protocol is recommended when the standard protocol results in incomplete deprotection.
Reagents:
-
4% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
Procedure:
-
Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Add the 4% hydrazine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the reagent solution.
-
Repeat steps 3-5 two more times.
-
Wash the resin thoroughly with DMF (3-5 times).
Note: The progress of the deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the formation of the indazole byproduct.[8]
Visualizing the Workflow
Caption: Experimental workflow for the removal of the ivDde protecting group.
Caption: Troubleshooting logic for incomplete ivDde removal.
References
common side reactions with Fmoc-Dap(ivDde)-OH
Welcome to the technical support center for Fmoc-Dap(ivDde)-OH. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise when using this compound in your experiments.
Issue 1: Incomplete Removal of the ivDde Protecting Group
Question: I am observing incomplete deprotection of the ivDde group from the Dap side chain using the standard 2% hydrazine in DMF protocol. What could be the cause, and how can I improve the deprotection efficiency?
Answer: Incomplete removal of the ivDde group is a common issue due to its steric hindrance, especially in long or aggregated peptide sequences, or when the protected residue is near the C-terminus.[1][2] Several factors can contribute to this, including insufficient reaction time, low reagent concentration, or poor resin swelling.
Solutions:
-
Optimize Hydrazine Treatment: You can increase the hydrazine concentration, the number of treatments, or the reaction time. A study has shown that increasing the hydrazine concentration from 2% to 4% can significantly improve deprotection efficiency.[3]
-
Increase Repetitions: Instead of the standard 3 repetitions, increasing to 5 or more may enhance the yield.[1]
-
Ensure Adequate Mixing: Proper mixing is crucial for the reagent to access all sites on the resin.
-
Consider Alternative Reagents: While hydrazine is standard, for the related Dde group, a milder cocktail of hydroxylamine hydrochloride and imidazole in NMP has been used and is fully orthogonal to the Fmoc group.[4] This could be cautiously explored for ivDde.
Issue 2: Migration of the ivDde Group
Question: My analytical data (HPLC, Mass Spectrometry) suggests that the ivDde group has migrated from the Dap side chain to the N-terminal α-amino group. Why does this occur, and how can I prevent it?
Answer: Although the ivDde group is more robust than the Dde group, it can still migrate, particularly during the piperidine-mediated Fmoc deprotection step.[5] This side reaction is driven by the basic conditions and the presence of a free amine, which can attack the ivDde group.[6]
Solutions:
-
Use a Milder Base for Fmoc Deprotection: Consider replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the Fmoc deprotection step, especially for the residue preceding the Dap(ivDde).[6]
-
Minimize Piperidine Exposure: Reduce the piperidine treatment time to the minimum required for complete Fmoc removal.
-
Strategic Synthesis Design: If possible, plan your synthesis to avoid having a free N-terminal amine in close proximity to the Dap(ivDde) residue for extended periods under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the ivDde protecting group over the Dde group?
A1: The ivDde group offers greater stability compared to the Dde group due to its increased steric hindrance. This makes it less susceptible to premature cleavage during prolonged exposure to piperidine in long peptide syntheses and less prone to migration.[2][7]
Q2: Under what conditions is the ivDde protecting group stable?
A2: The ivDde group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and is generally stable to the standard basic conditions used for Fmoc removal (20% piperidine in DMF).[2][8] However, prolonged exposure to piperidine can lead to some loss or migration.[2][5]
Q3: What are the standard conditions for removing the ivDde group?
A3: The standard method for ivDde removal is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[2][4] However, as noted in the troubleshooting guide, these conditions may need to be optimized for complete removal.
Q4: Can I remove the ivDde group without affecting the Fmoc group on the N-terminus?
A4: No, the standard hydrazine treatment for ivDde removal will also cleave the Fmoc group.[2][4] Therefore, if you need to deprotect the Dap side chain while keeping the N-terminus protected, you should first replace the N-terminal Fmoc group with a hydrazine-stable protecting group, such as Boc.
Data Presentation
Table 1: Efficiency of ivDde Deprotection under Various Conditions
| Hydrazine Concentration | Number of Repetitions | Time per Repetition (minutes) | Observed Deprotection Efficiency |
| 2% | 3 | 3 | Very low |
| 2% | 3 | 5 | ~50%[3] |
| 2% | 4 | 3 | Nominal increase from 3 repetitions[3] |
| 4% | 3 | 3 | Near complete removal[3] |
| 2-10% | Up to 5 | Not specified | Used to increase yield[1][2] |
Experimental Protocols
Protocol 1: Optimized ivDde Deprotection
This protocol is for the removal of the ivDde protecting group from a peptide synthesized on a solid support.
-
Resin Preparation: Swell the peptide-resin in DMF.
-
N-terminal Protection (if necessary): If the N-terminal residue is Fmoc-protected, it should be deprotected and then protected with a Boc group using Boc-anhydride before proceeding.
-
Deprotection Cocktail Preparation: Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction:
-
Treat the resin with the 4% hydrazine solution (e.g., 10 mL per gram of resin) for 3 minutes with gentle agitation.
-
Drain the solution.
-
Repeat the treatment two more times.
-
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine and the cleaved protecting group.
-
Monitoring (Optional): The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the indazole byproduct.[9]
Protocol 2: Fmoc Deprotection with DBU to Minimize ivDde Migration
This protocol is for the removal of an Fmoc group in a sequence where ivDde migration is a concern.
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Fmoc Deprotection Solution: Prepare a solution of 2% DBU in DMF.
-
Deprotection Reaction:
-
Treat the resin with the DBU solution for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5x).
Visualizations
Caption: Workflow for selective modification of the Dap side chain.
Caption: Decision tree for troubleshooting incomplete ivDde removal.
Caption: Schematic of ivDde migration during Fmoc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
preventing migration of the ivDde protecting group
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group, with a specific focus on preventing its migration during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the ivDde protecting group and what is its primary application?
A1: The ivDde group is a protecting group used in solid-phase peptide synthesis (SPPS) to shield the primary amine on the side chain of amino acids, most commonly lysine.[1] Its key feature is its orthogonality to the widely used Fmoc/tBu strategy. This means it remains stable during the repeated piperidine treatments used for Nα-Fmoc group removal and during the final trifluoroacetic acid (TFA) cleavage from the resin.[2] This allows for selective deprotection of the ivDde group on the solid phase to perform site-specific modifications, such as branching, cyclization, or the attachment of labels.[1][3]
Q2: What is ivDde group migration and why is it a concern?
A2: Although significantly more stable than its predecessor, Dde, the ivDde group can sometimes migrate from its intended side-chain amine to another free amine within the peptide sequence.[4][5] This phenomenon, known as N→N' migration, can occur both intramolecularly (within the same peptide chain) and intermolecularly (between adjacent peptides on the resin).[4][6] This side reaction is problematic as it leads to a scrambled peptide sequence, resulting in a final product that is an isomer of the target peptide, which can be difficult to separate and compromises the synthesis yield.[4][6]
Q3: What chemical mechanism drives ivDde migration?
A3: The migration is typically initiated by the nucleophilic attack of a free amine on the ivDde group.[4][6] During Fmoc-SPPS, the most common scenario is the deprotection of an Fmoc group, which exposes a free α-amino group. This newly exposed amine can then attack a nearby ivDde-protected side chain. The process can be accelerated by the basic conditions of Fmoc deprotection, particularly with prolonged exposure to piperidine.[4]
Q4: How does the ivDde group compare to the Dde group in terms of stability and migration?
A4: The ivDde group was specifically designed as a more robust alternative to the Dde group.[7][8] The increased steric hindrance of the isovaleryl moiety in ivDde significantly reduces its susceptibility to migration compared to Dde.[5][7] While Dde is known to migrate more readily, especially during long syntheses with multiple piperidine treatments, ivDde offers greater stability and is less prone to this side reaction.[3][5] However, under certain conditions, particularly with diaminopropionic acid (Dpr), ivDde migration can still be observed.[5]
Q5: How can I detect if ivDde migration has occurred in my synthesis?
A5: The most effective method for detecting ivDde migration is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[6] Since migration results in an isomer of the desired peptide, the migrated product will have the exact same molecular weight but will typically exhibit a different retention time on the HPLC column.[6] Therefore, the appearance of a peak with the correct mass but an unexpected retention time is a strong indicator of migration.
Troubleshooting Guide: Preventing ivDde Migration
This guide provides strategies to minimize or eliminate ivDde migration during your experiments.
Problem: Analysis of the crude peptide by HPLC-MS shows a significant peak with the correct mass but a different retention time, suggesting ivDde migration.
Strategy 1: Utilize a Non-Nucleophilic Base for Fmoc Deprotection
Prolonged exposure to piperidine can facilitate migration. Using a milder, non-nucleophilic base for the critical Fmoc deprotection step immediately following the introduction of an ivDde-protected residue can prevent this side reaction.
-
Recommended Solution: Replace piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the Fmoc deprotection step where migration is a risk.[4][6] A short treatment time is often sufficient and effective.[4]
Strategy 2: Strategic Synthesis Planning
Careful planning of the peptide sequence and the point of modification can prevent the conditions that lead to migration.
-
Recommended Solution: If possible, avoid synthetic routes that result in a free primary amine (after Fmoc removal) being in close proximity to an ivDde-protected residue for extended periods.[7] Consider altering the sequence or using an alternative lysine derivative like ivDde-Lys(Fmoc)-OH, which allows for side-chain modification immediately after incorporation, followed by ivDde removal and chain extension.[1]
Strategy 3: Optimize Deprotection Conditions for ivDde Removal
While this doesn't prevent migration during synthesis, incomplete removal of the ivDde group can be mistaken for other issues. Ensuring complete deprotection is crucial for subsequent steps. Standard protocols using 2% hydrazine in DMF are common, but may require optimization.[7][9]
-
Recommended Solution: If standard conditions (e.g., 3 x 3 minutes with 2% hydrazine) are insufficient, consider increasing the reaction time or the number of repetitions.[7] For particularly stubborn cases, increasing the hydrazine concentration to 4% has been shown to significantly improve removal efficiency.[9] Always ensure the compatibility of higher hydrazine concentrations with your instrumentation.[9]
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in preventing protecting group migration, based on available literature.
| Strategy for Fmoc Deprotection | Protecting Group | Migration Potential | Efficacy in Prevention | Reference |
| 20% Piperidine in DMF | Dde | High, especially with prolonged exposure | Low | [4][6] |
| 20% Piperidine in DMF | ivDde | Low, but possible | Moderate | [5] |
| 2% DBU in DMF (e.g., 3 x 3 min) | Dde/ivDde | Very Low | High | [4] |
Experimental Protocols
Protocol 1: Fmoc Deprotection using DBU to Prevent Migration
This protocol is recommended for the Fmoc deprotection step immediately following the coupling of an ivDde-protected amino acid.
-
Resin Preparation: After coupling the ivDde-protected residue, wash the peptidyl-resin thoroughly with DMF (3 x 5 mL).
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU in DMF.
-
Deprotection Reaction: Add the 2% DBU solution to the resin (10 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 5-10 minutes.[7]
-
Drain the solution.
-
Repeat the DBU treatment one more time.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of DBU.
-
Proceed with the next coupling step.
Protocol 2: Standard ivDde Group Removal
This protocol describes the standard procedure for removing the ivDde protecting group to allow for side-chain modification.
-
Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with a Boc group), as hydrazine can also remove the Fmoc group.[8] Wash the resin-bound peptide with DMF (3 x 5 mL).
-
Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[8]
-
Deprotection Reaction: Add the 2% hydrazine solution to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 3 minutes.
-
Drain the solution. The progress of the reaction can be monitored by measuring the UV absorbance of the filtrate at 290 nm, due to the formation of an indazole byproduct.[1][2]
-
Repeat the hydrazine treatment two more times.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual hydrazine and the cleaved protecting group.[7]
Protocol 3: Analysis of ivDde Migration by HPLC-MS
This protocol outlines the general procedure for analyzing the crude peptide product for evidence of migration.
-
Sample Preparation: Cleave a small sample of the crude peptide from the solid support using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and allow the peptide pellet to dry.[6]
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Inject the sample into an HPLC-MS system equipped with a C18 column.
-
Run a suitable gradient elution method to separate the peptide and its potential byproducts.
-
Monitor the elution profile using both UV detection (e.g., 220 nm) and mass spectrometry.
-
Analyze the mass spectrum for each eluted peak. Identify any peaks that have the same mass as the target peptide but elute at a different retention time, as these are potential isomers resulting from ivDde migration.[6]
-
Visualizations
Caption: Mechanism of ivDde group migration during Fmoc deprotection.
Caption: Recommended workflow for Fmoc deprotection using DBU.
Caption: Decision tree for selecting a migration prevention strategy.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
Technical Support Center: ivDde Protecting Group Cleavage
Welcome to the technical support center for troubleshooting issues related to the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, particularly sluggish or incomplete cleavage from peptide resins.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for on-resin ivDde cleavage?
A1: The standard method for removing the ivDde group involves treating the peptide-resin with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3][4] This is typically performed at room temperature in a series of short, repeated treatments (e.g., 3 treatments of 3-5 minutes each) to ensure complete removal while minimizing potential side reactions.[1][4][5][6]
Q2: My ivDde cleavage is sluggish or incomplete. What are the common causes?
A2: Sluggish ivDde cleavage is a known issue that can stem from several factors:
-
Steric Hindrance: The ivDde group is sterically bulky, and its removal can be difficult, especially if it is located in a sterically crowded region of the peptide.[2][5]
-
Peptide Aggregation: On-resin aggregation can limit reagent access to the ivDde group, significantly slowing the cleavage reaction.[2]
-
Sequence Position: Removal can be particularly challenging when the ivDde-protected lysine is near the C-terminus of the peptide.[2][7]
-
Insufficient Reagents or Time: The concentration of hydrazine, reaction time, or number of treatments may be insufficient for complete deprotection.[5][7][8]
-
Inefficient Mixing: Poor mixing of the resin with the cleavage solution can lead to localized areas of incomplete reaction.[5][8]
Q3: How can I monitor the progress of the cleavage reaction?
A3: You can monitor the reaction progress using a few different methods:
-
UV Spectrophotometry: The cleavage reaction releases a chromophoric indazole by-product that strongly absorbs UV light around 290 nm.[2][9][10] You can monitor the absorbance of the filtrate after each treatment; the reaction is complete when the absorbance returns to baseline.[2][9]
-
LC-MS Analysis: A small-scale cleavage of a resin sample followed by LC-MS analysis is the most definitive method. Look for the disappearance of the ivDde-protected peptide mass and the appearance of the deprotected peptide mass. Incomplete cleavage will be indicated by a remaining mass corresponding to the peptide plus the ivDde group (+224.29 Da).[1]
Q4: Are there potential side reactions when using hydrazine?
A4: Yes. While 2% hydrazine is generally safe, higher concentrations can lead to side reactions such as peptide backbone cleavage at glycine residues or the conversion of arginine to ornithine.[3][4] It is crucial to balance cleavage efficiency with the potential for these undesired reactions. Additionally, hydrazine can also remove Fmoc groups, so the N-terminus of the peptide should be protected (e.g., with a Boc group) if it is not meant to be deprotected simultaneously.[2][3]
Troubleshooting Guide for Sluggish ivDde Cleavage
If you are experiencing incomplete ivDde cleavage, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Confirm Incomplete Cleavage
Before optimizing, confirm the problem. After your standard cleavage protocol, take a small sample of the resin, cleave the peptide from it using your final TFA cocktail, and analyze the product via HPLC and Mass Spectrometry. A peak with a mass shift of +224.29 Da confirms the presence of remaining ivDde group.[1]
Step 2: Incremental Optimization
It is recommended to adjust one parameter at a time to identify the most effective solution.
-
Increase Number of Treatments: This is the simplest and often most effective first step. Instead of 3 repetitions, try increasing to 4 or 5 treatments with fresh 2% hydrazine solution each time.[11]
-
Increase Reaction Time: Extend the duration of each treatment. For example, increase the incubation time from 3 minutes to 5 or 10 minutes per treatment.[5][8]
-
Increase Hydrazine Concentration: If the above steps fail, consider increasing the hydrazine concentration. Studies have shown that increasing the concentration from 2% to 4% in DMF can significantly improve cleavage efficiency for difficult sequences.[8] Concentrations as high as 10% have been used in very difficult cases, but this increases the risk of side reactions.[2][11]
Step 3: Consider Alternative Conditions
-
Different Solvent: While DMF is standard, ensure it is high quality and anhydrous.
-
Mixing Method: The efficiency of cleavage can be dependent on the mixing mechanism (e.g., orbital shaking, nitrogen bubbling, oscillating mixing).[8] Ensure the resin is fully suspended and agitated during the reaction.[5]
The following diagram outlines a logical workflow for troubleshooting this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. rsc.org [rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
how to improve the yield of ivDde deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the yield of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for ivDde deprotection?
A1: The standard method for removing the ivDde protecting group involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This procedure is typically repeated multiple times to ensure complete removal.[1] Since hydrazine also removes the Fmoc group, the N-terminus of the peptide should be protected with a Boc group if N-terminal protection is required after ivDde removal.[2]
Q2: What are the primary causes of low ivDde deprotection yield?
A2: Low yields in ivDde deprotection can stem from several factors:
-
Incomplete Reaction: The deprotection reaction may not have gone to completion due to insufficient reagent concentration, reaction time, or number of treatments.[3][4]
-
Steric Hindrance: The ivDde group may be located in a sterically hindered region of the peptide or a region prone to aggregation, making it less accessible to the hydrazine reagent.[5]
-
Peptide Aggregation: The peptide may aggregate on the resin, preventing efficient diffusion of the deprotection solution.[5]
-
Sluggish Cleavage: The ivDde group, being more hindered than the Dde group, can sometimes be difficult to remove, especially when it is near the C-terminus of the peptide.
Q3: How can I monitor the progress of the ivDde deprotection reaction?
A3: The progress of the deprotection can be monitored spectrophotometrically. The indazole byproduct formed upon the reaction of hydrazine with the ivDde group has a strong UV absorbance at approximately 290 nm.[6] By measuring the absorbance of the solution after each treatment, you can determine when the reaction is complete (i.e., when the absorbance returns to baseline).[6][7]
Q4: Are there any known side reactions during ivDde deprotection?
A4: Yes, there are potential side reactions to be aware of:
-
Fmoc Group Removal: As mentioned, hydrazine will also cleave the Fmoc protecting group.[8][9]
-
Peptide Backbone Cleavage: Higher concentrations of hydrazine (above 2%) can lead to cleavage of the peptide backbone, particularly at Glycine residues.[2][9]
-
Conversion of Arginine to Ornithine: Hydrazine can convert the side chain of Arginine to Ornithine.[2][9]
-
ivDde Group Migration: Although less prone to migration than the Dde group, the ivDde group can migrate under certain conditions, especially during Fmoc deprotection with piperidine prior to the hydrazine treatment.[2][10]
Q5: What are the alternatives to hydrazine for ivDde deprotection?
A5: While hydrazine is the most common reagent, hydroxylamine has been investigated as an alternative. A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used for Dde removal and may be applicable for ivDde as well, especially when Fmoc group preservation is desired.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or hydrazine concentration. | Increase the number of hydrazine treatments (e.g., from 3 to 5 repetitions of 3-minute treatments).[4] Increase the hydrazine concentration from 2% up to 4%, but be mindful of potential side reactions.[3] A study showed that increasing the hydrazine concentration to 4% resulted in nearly complete ivDde removal.[3] |
| Steric hindrance or peptide aggregation. | Ensure the resin is well-swollen before and during the deprotection. Consider using solvents known to reduce peptide aggregation.[5] If the ivDde group is in a known difficult sequence, multiple, shorter treatments with fresh reagent are often more effective than a single long one.[5] | |
| Low Yield of Final Product | Peptide precipitation during workup. | After cleavage from the resin, ensure the peptide remains soluble. If precipitation occurs, try different solvent systems for purification. |
| Side reactions during deprotection. | If mass spectrometry reveals side products, consider the potential side reactions listed in the FAQ. Lowering the hydrazine concentration or using an alternative deprotection method may be necessary.[2][9] | |
| Unexpected Peaks in HPLC | ivDde group migration. | While less common with ivDde, migration can still occur.[2] Analyze byproducts by mass spectrometry to confirm their identity. To prevent this, ensure complete Fmoc removal and washing before proceeding with ivDde deprotection. |
Data Presentation
Table 1: Comparison of ivDde Deprotection Conditions
| Condition | Reagent | Concentration | Time per Treatment | Number of Treatments | Observed Outcome |
| 1 | Hydrazine in DMF | 2% | 3 minutes | 3 | Incomplete removal, only a small fraction of ivDde removed.[3] |
| 2 | Hydrazine in DMF | 2% | 5 minutes | 3 | Marginal increase in deprotection compared to 3 minutes.[3] |
| 3 | Hydrazine in DMF | 2% | 3 minutes | 4 | Nominal increase in deprotection compared to 3 treatments.[3] |
| 4 | Hydrazine in DMF | 4% | 3 minutes | 3 | Near complete ivDde removal.[3] |
Table 2: Time-Course of a Typical ivDde Deprotection
| Treatment Number | Duration | Cumulative Time | Expected Deprotection Progress |
| 1 | 3 minutes | 3 minutes | Partial deprotection |
| 2 | 3 minutes | 6 minutes | Increased deprotection |
| 3 | 3 minutes | 9 minutes | Further deprotection, may be sufficient for some sequences |
| 4 | 3 minutes | 12 minutes | Approaching complete deprotection for most sequences |
| 5 | 3 minutes | 15 minutes | Generally considered sufficient for difficult sequences |
Experimental Protocols
Detailed Protocol for Hydrazine-Mediated ivDde Deprotection
This protocol is a standard procedure for the removal of the ivDde protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with an ivDde-protected amino acid.
-
N,N-Dimethylformamide (DMF).
-
Hydrazine monohydrate.
-
Reaction vessel with a frit for draining.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes before deprotection.
-
Preparation of Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.
-
First Hydrazine Treatment:
-
Repeat Treatments: Repeat step 3 two more times for a total of three hydrazine treatments.[1] For difficult deprotections, this can be increased to five or more treatments.[4]
-
Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved indazole byproduct.[2]
-
Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved, and the peptide analyzed by mass spectrometry to confirm the removal of the ivDde group.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. rsc.org [rsc.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: ivDde Protecting Group Removal
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group. Find troubleshooting tips and detailed protocols to optimize your peptide synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for removing the ivDde protecting group?
The standard method for removing the ivDde group involves treating the peptide-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] The treatment is typically repeated multiple times to ensure complete removal.[1][3]
Q2: What is the key difference between the Dde and ivDde protecting groups?
The ivDde group is more sterically hindered than the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.[2][4] This increased steric hindrance makes ivDde more stable during prolonged solid-phase peptide synthesis (SPPS) and less susceptible to migration, a common side reaction observed with the Dde group.[2] However, the increased stability of ivDde can sometimes make it more difficult to remove.[5]
Q3: What factors can influence the efficiency of ivDde removal?
Several factors can impact the efficiency of ivDde deprotection:
-
Hydrazine Concentration: Higher concentrations of hydrazine can lead to more efficient removal.[6] However, concentrations exceeding 2% may increase the risk of side reactions, such as peptide cleavage at glycine residues and the conversion of arginine to ornithine.[2]
-
Reaction Time and Repetitions: Increasing the reaction time or the number of hydrazine treatments can improve deprotection efficiency, especially for sterically hindered or aggregated peptides.[3][4][6]
-
Peptide Sequence and Steric Hindrance: The amino acid sequence surrounding the ivDde-protected lysine can significantly affect removal efficiency.[4] If the ivDde group is in a sterically hindered environment or within an aggregated peptide sequence, its removal can be sluggish and incomplete.[5] The proximity of the ivDde group to the C-terminus of the peptide has also been reported to make its removal more difficult.[5][7]
-
Mixing: Adequate mixing is crucial to ensure the resin is well-suspended and comes into complete contact with the hydrazine solution.[3][6]
-
Resin Swelling: Proper swelling of the resin before and during deprotection is important to minimize peptide aggregation and ensure accessibility of the ivDde group.[4]
Q4: What are the potential side reactions during ivDde removal with hydrazine?
While generally effective, hydrazine treatment can lead to some side reactions:
-
Fmoc Group Removal: Hydrazine will also cleave the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[2][8] Therefore, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as a Boc (tert-butyloxycarbonyl) group, if N-terminal protection is required after ivDde removal.[2]
-
Peptide Backbone Cleavage: High concentrations of hydrazine can cause cleavage of the peptide backbone, particularly at glycine residues.[2][8]
-
Arginine to Ornithine Conversion: The guanidinium group of arginine can be converted to the amino group of ornithine in the presence of hydrazine.[2][8]
-
Reduction of Alloc Group: If an Alloc (allyloxycarbonyl) protecting group is present, the small amount of diazine in hydrazine can reduce the double bond of the allyl group. This can be prevented by adding allyl alcohol to the hydrazine reagent.[5]
Q5: How can I monitor the progress of the ivDde removal reaction?
The removal of the ivDde group can be monitored spectrophotometrically. The reaction of the ivDde group with hydrazine produces an indazole derivative that strongly absorbs UV light at 290 nm.[7][9] By measuring the UV absorbance of the reaction solution, you can follow the progress of the deprotection.[9][10]
Troubleshooting Guides
Problem: Incomplete ivDde Removal
Symptoms:
-
HPLC analysis of the crude peptide shows a significant peak corresponding to the ivDde-protected peptide alongside the desired deprotected peptide.[6]
-
Mass spectrometry analysis confirms the presence of the ivDde-protected species.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Reagent Concentration or Reaction Time | Increase the hydrazine concentration cautiously, for example, to 4%.[6] Alternatively, increase the reaction time for each hydrazine treatment (e.g., from 3 minutes to 5 minutes) or increase the number of treatments.[3][4][6] |
| Steric Hindrance or Peptide Aggregation | If the ivDde group is in a sterically hindered region of the peptide or if the peptide is prone to aggregation, more forcing conditions may be necessary.[4][5] Consider using a higher concentration of hydrazine (up to 10% has been reported for difficult cases) or performing more repetitions of the treatment.[11] Ensure the resin is well-swollen before and during the reaction.[4] |
| Inadequate Mixing | Ensure the peptide-resin is thoroughly suspended and agitated during the hydrazine treatment to guarantee complete contact with the reagent.[3][6] |
| Difficult Peptide Sequence | For sequences where the ivDde group is near the C-terminus, which can be particularly difficult to remove, consider using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH during synthesis. This allows for side-chain modification earlier in the synthesis, followed by ivDde removal before chain extension, potentially mitigating the issue.[5][7] |
Problem: Suspected Dde/ivDde Group Migration
Symptoms:
-
Appearance of unexpected peaks in the HPLC chromatogram with the same mass as the target peptide but different retention times.[4]
-
Mass spectrometry confirms the presence of isomers.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Presence of Free Amines During Piperidine Treatment | Dde migration is more common than ivDde migration and is often observed during the piperidine-mediated removal of the Fmoc group in the presence of other free amines.[4] To minimize this, consider using a milder base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for Fmoc deprotection, especially when a Dde-protected residue is adjacent to a residue that will have a free amine.[4][12] |
| Inherent Instability of the Dde Group | The Dde group is known to be less stable than the ivDde group and can be partially lost during long syntheses. If migration or loss is a recurring issue, switching to the more robust ivDde protecting group is recommended.[2][4] |
Quantitative Data Summary
The following table summarizes the results from an optimization study on the removal of an ivDde group from a model peptide (ACP fragment with a C-terminal Lys(ivDde)). The efficiency was evaluated by comparing the peak areas of the protected and deprotected peptides in analytical HPLC chromatograms.[6]
| Condition | Hydrazine Concentration | Reaction Time per Iteration | Number of Iterations | Solution Volume | Observed ivDde Removal Efficiency |
| 2 | 2% | 3 min | 3 | 2 mL | Incomplete, small fraction removed.[6] |
| 6 | 2% | 5 min | 3 | 2 mL | Marginal increase compared to condition 2, approximately 50% complete.[6] |
| 10 | 2% | 3 min | 4 | 2 mL | Nominal increase compared to 3 iterations, approximately 50% complete.[6] |
| 12 | 4% | 3 min | 3 | 2 mL | Nearly complete removal.[6] |
Experimental Protocols
Protocol 1: Standard ivDde Removal with 2% Hydrazine
This protocol describes the standard procedure for removing the ivDde protecting group from a peptide synthesized on a solid support.
Reagents and Materials:
-
ivDde-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a filter
Procedure:
-
Resin Swelling: Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes.[8]
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.[1][3]
-
Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[1][2]
-
Reaction: Gently agitate the resin slurry at room temperature for 3 minutes.[1]
-
Drain: Drain the hydrazine solution from the resin.
-
Repeat: Repeat steps 3-5 two more times for a total of three hydrazine treatments.[1][3]
-
Washing: After the final treatment, wash the resin thoroughly with DMF (at least 5 times) to remove residual hydrazine and the indazole byproduct.[3][8] The peptide-resin is now ready for the next step.
Protocol 2: HPLC Analysis of ivDde Removal
This protocol outlines a general procedure for analyzing the efficiency of ivDde removal using reverse-phase high-performance liquid chromatography (RP-HPLC).
Reagents and Materials:
-
Small sample of the peptide-resin after ivDde removal treatment
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer (optional but recommended)
Procedure:
-
Cleavage from Resin: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Peptide Isolation: Centrifuge to pellet the peptide, decant the ether, and allow the peptide pellet to air dry.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a mixture of Solvent A and Solvent B.
-
HPLC Analysis: Inject the sample onto the HPLC system. Elute the peptides using a suitable gradient of Solvent B. Monitor the absorbance at 214 nm or 220 nm.
-
Data Analysis: Analyze the resulting chromatogram. The deprotected peptide will have a different retention time than the ivDde-protected peptide. The relative peak areas can be used to estimate the efficiency of the removal reaction.[6] If coupled to a mass spectrometer, confirm the identity of the peaks by their mass-to-charge ratio.
Visualizations
Caption: Experimental workflow for optimizing ivDde removal efficiency.
Caption: Troubleshooting decision tree for incomplete ivDde removal.
Caption: Proposed mechanism for hydrazine-mediated ivDde cleavage.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: ivDde Group Cleavage
Welcome to the technical support center for ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group cleavage. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of the ivDde protecting group in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard reagent for ivDde group cleavage and what are its limitations?
The standard and most common method for removing the ivDde protecting group is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1] While effective, this method has some limitations:
-
Compatibility with Fmoc group: Hydrazine also cleaves the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[1][2] Therefore, if selective ivDde removal is required while retaining the N-terminal Fmoc group, this method is not suitable.[2] To circumvent this, the N-terminus is often protected with a Boc (tert-butyloxycarbonyl) group, which is stable to hydrazine.[1][3]
-
Potential Side Reactions: At concentrations higher than 2%, hydrazine can cause side reactions, including cleavage of the peptide backbone, particularly at glycine residues, and the conversion of arginine to ornithine.[1][2]
-
Migration of Dde Group: Although the ivDde group was developed to be more stable than the Dde group, migration can still occur under certain conditions.[1]
Q2: Are there any alternative reagents for ivDde group cleavage that are compatible with the Fmoc group?
Yes, a milder and fully orthogonal method for Dde and, by extension, ivDde removal in the presence of Fmoc groups involves the use of hydroxylamine.[4] A common reagent combination is hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[1][5][6] This method allows for the selective deprotection of the ivDde group without affecting the Fmoc group.[1][3]
Q3: What is the difference in stability and cleavage between the Dde and ivDde protecting groups?
The ivDde group is a more sterically hindered version of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.[1] This increased steric bulk provides several advantages:
-
Increased Stability: The ivDde group is more stable during long and complex syntheses, with less risk of premature cleavage compared to the Dde group.[6]
-
Reduced Migration: The ivDde group is significantly less prone to migration from the side chain of lysine to other free amines in the peptide sequence.[6][7]
However, the increased stability of the ivDde group can sometimes make it more difficult to remove than the Dde group, occasionally requiring harsher conditions or repeated treatments for complete cleavage.[5][8]
Troubleshooting Guide
Problem 1: Incomplete ivDde Cleavage
Symptom: HPLC and/or mass spectrometry analysis of the crude peptide shows a significant amount of the ivDde-protected peptide remaining after the cleavage reaction. This can be as high as 50% or more in cases of peptide aggregation.[6]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Reagent Exposure | Increase the number of hydrazine treatments. Instead of a single, long incubation, multiple short treatments (e.g., 3 repetitions of 3-5 minutes each) with fresh reagent are often more effective.[5] Some protocols suggest up to 5 repetitions for difficult sequences.[9] |
| Low Reagent Concentration | For particularly stubborn ivDde groups, the hydrazine concentration can be increased. While 2% is standard, concentrations up to 10% have been used for difficult removals.[5] However, be mindful of the increased risk of side reactions at higher concentrations.[1][2] |
| Peptide Aggregation on Resin | Aggregation can shield the ivDde group from the cleavage reagent.[6] To mitigate this, ensure the resin is adequately swelled before and during the deprotection reaction. Using a solvent mixture like DMF:DCM (1:1) for pre-swelling can be beneficial.[6] |
| Steric Hindrance | If the ivDde-protected residue is in a sterically hindered region of the peptide or close to the C-terminus, cleavage can be sluggish. In such cases, extending the reaction time or increasing the number of repetitions is recommended. |
| Inefficient Mixing | Ensure the resin is well-suspended and agitated throughout the deprotection reaction to allow for uniform access of the reagent to the peptide.[7] |
Problem 2: Suspected Dde/ivDde Group Migration
Symptom: Appearance of unexpected peaks in the HPLC chromatogram with the same mass as the desired product but with different retention times.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Basic Conditions during Fmoc Removal | Prolonged exposure to piperidine during Fmoc deprotection can facilitate the migration of the Dde group to a free amine.[5][7] |
| Use of a Milder Base for Fmoc Deprotection | To minimize migration, consider using a milder base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the Fmoc deprotection step, especially when a Dde-protected residue is adjacent to a residue with a newly deprotected amine.[5] |
| Utilize the ivDde Group | The ivDde group's increased steric hindrance makes it significantly less susceptible to migration compared to the Dde group.[7] |
Experimental Protocols
Protocol 1: Standard ivDde Cleavage with Hydrazine
This protocol describes the standard method for removing the ivDde protecting group from a peptide synthesized on a solid support.
Reagents:
-
2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the ivDde-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).[1]
-
Agitate the mixture gently at room temperature for 3 minutes.[1][10]
-
Drain the reagent solution.
-
Repeat steps 3-5 two more times for a total of three treatments.[1][10]
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
Dry the resin under vacuum.
Protocol 2: Alternative ivDde Cleavage with Hydroxylamine/Imidazole
This protocol is a milder alternative to hydrazine and is compatible with the Fmoc protecting group.[1]
Reagents:
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Prepare a deprotection solution of hydroxylamine hydrochloride (e.g., 0.5 M - 0.75 M) and imidazole (e.g., 0.5 M) in NMP.[5][7]
-
Swell the ivDde-protected peptide-resin in NMP for 30 minutes.
-
Drain the NMP.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes to 2 hours.[1][5]
-
Drain the reagent solution.
-
Wash the resin thoroughly with NMP (3-5 times).
-
Wash the resin with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
Dry the resin under vacuum.
Quantitative Data Summary
The following tables summarize the reaction conditions for ivDde cleavage using different reagents.
Table 1: Hydrazine-Based Cleavage Conditions
| Parameter | Condition | Notes | Reference(s) |
| Reagent | 2% Hydrazine monohydrate in DMF | Standard concentration. | [1][10] |
| 4-10% Hydrazine monohydrate in DMF | For difficult or incomplete cleavage. | [5][6][11] | |
| Reaction Time | 3 x 3 minutes | A common starting point for complete removal. | [1][8] |
| 3 x 5-10 minutes | For more stubborn ivDde groups. | [6][7] | |
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. | [1][10] |
Table 2: Hydroxylamine-Based Cleavage Conditions
| Parameter | Condition | Notes | Reference(s) |
| Reagent | Hydroxylamine hydrochloride (0.5-0.75 M) and Imidazole (0.5 M) in NMP | Milder, Fmoc-compatible conditions. | [5][7] |
| Reaction Time | 30 minutes - 2 hours | Longer reaction times compared to hydrazine. | [1][5] |
| Temperature | Room Temperature | The reaction is performed at ambient temperature. | [1][5] |
Visualizations
Experimental Workflow for ivDde Cleavage
Caption: A generalized workflow for the cleavage of the ivDde protecting group and subsequent peptide modification.
Decision Tree for Troubleshooting Incomplete ivDde Cleavage
Caption: A decision tree to guide troubleshooting efforts for incomplete ivDde cleavage.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Monitoring ivDde Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the completion of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the ivDde protecting group and why is it used?
The ivDde group is a protecting group used for the side-chain amino groups of lysine, ornithine, and other diamino acids in solid-phase peptide synthesis (SPPS).[1][2] Its primary advantage is its orthogonality to the commonly used Fmoc/tBu and Boc strategies, as it is stable under the acidic and basic conditions used to remove those groups.[2][3] This allows for selective deprotection of the ivDde group to enable site-specific modifications of the peptide while it is still on the solid support, such as branching, cyclization, or labeling.[2]
Q2: How is the completion of ivDde deprotection monitored?
There are two primary methods for monitoring the completion of ivDde deprotection:
-
Spectrophotometry: The reaction of the ivDde group with hydrazine produces a chromophoric indazole derivative that absorbs strongly around 290 nm.[2][3][4][5] By measuring the UV absorbance of the reaction filtrate, you can monitor the progress of the deprotection in real-time or in a batch-wise manner.[4][5] The deprotection is considered complete when no further increase in absorbance is detected.[4]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): A small sample of the peptide can be cleaved from the resin and analyzed by HPLC-MS.[6][7] This provides a definitive assessment of the deprotection efficiency by showing the ratio of the deprotected peptide to the remaining ivDde-protected peptide.[6] It can also help identify any potential side products.[7]
Q3: What are the standard conditions for ivDde deprotection?
The most common method for ivDde removal is treatment with a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1] Typically, the resin is treated with this solution for short periods (e.g., 3 minutes) multiple times.[3]
Q4: Why is my ivDde deprotection incomplete?
Several factors can lead to incomplete ivDde deprotection:
-
Steric Hindrance: The ivDde group is sterically hindered, which can make it difficult to remove, especially if it is located in a sterically crowded region of the peptide or near the C-terminus.[2][3]
-
Peptide Aggregation: If the peptide has aggregated on the resin, the deprotection reagent may not be able to efficiently access the ivDde group.[3]
-
Insufficient Reagent or Reaction Time: The concentration of hydrazine, the reaction time, or the number of treatments may be insufficient for complete removal.[6][7][8]
-
Poor Resin Swelling: Inadequate swelling of the resin can hinder the diffusion of the deprotection reagent.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete ivDde Deprotection | Insufficient hydrazine concentration, reaction time, or number of repetitions. | Increase the hydrazine concentration (up to 10% has been reported for difficult cases).[9] Extend the reaction time per treatment (e.g., from 3 to 5 minutes).[6][8] Increase the number of hydrazine treatments (e.g., from 3 to 5 repetitions).[9] |
| Steric hindrance around the ivDde group. | For particularly difficult sequences, consider using a higher concentration of hydrazine or an alternative, milder deprotection method using hydroxylamine.[9] During synthesis planning, using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH can sometimes mitigate this issue.[2] | |
| Peptide aggregation on the resin. | Ensure the resin is well-swollen before and during the deprotection. Use solvents known to reduce aggregation. | |
| Poor mixing. | Ensure the resin is well-suspended and agitated throughout the deprotection reaction to allow for uniform access of the reagent.[8] | |
| Suspected Side Reactions | Hydrazine concentration is too high. | Avoid using hydrazine concentrations above 2% if possible, as it can cause peptide cleavage at Glycine residues and conversion of Arginine to Ornithine. |
| N-terminal Fmoc group is not protected. | If the N-terminal amino acid is protected with Fmoc, it will also be removed by hydrazine. Protect the N-terminus with a Boc group if selective ivDde removal is desired.[1][3] |
Experimental Protocols
Protocol 1: Standard ivDde Deprotection with Hydrazine
This protocol describes the standard method for removing the ivDde protecting group using hydrazine.
-
Resin Preparation: Swell the ivDde-protected peptide-resin in DMF for at least 30 minutes.[7]
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[1]
-
Reaction:
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove the cleaved protecting group and excess hydrazine.[1][7]
Protocol 2: Monitoring ivDde Deprotection by UV-Vis Spectrophotometry
This protocol outlines how to monitor the deprotection reaction by measuring the absorbance of the indazole byproduct.
-
Collect Filtrate: During each hydrazine treatment step in Protocol 1, collect the filtrate after it is drained from the resin.
-
Measure Absorbance: Measure the UV absorbance of each filtrate sample at approximately 290 nm.[4][5]
-
Determine Completion: The deprotection is considered complete when the absorbance readings of consecutive filtrates plateau, indicating that no more indazole byproduct is being released.[4]
Protocol 3: Analysis of Deprotection by HPLC-MS
This protocol provides a general procedure for confirming the completion of ivDde deprotection.
-
Cleavage from Resin: After the deprotection and washing steps, cleave a small sample of the peptide from the solid support using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).[7]
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[7] Dissolve the crude peptide in a suitable solvent for HPLC analysis.[7]
-
HPLC-MS Analysis:
-
Inject the sample into an HPLC system equipped with a C18 column and a mass spectrometer.[7]
-
Run a suitable gradient to separate the deprotected peptide from the starting material and any byproducts.[7]
-
Analyze the mass spectra of the eluted peaks to confirm the molecular weight of the desired deprotected peptide and identify any remaining ivDde-protected peptide.[7]
-
Data Presentation
Table 1: Troubleshooting ivDde Deprotection Conditions
| Condition | Hydrazine Concentration (%) | Reaction Time (min) | Repetitions | Observed Outcome | Reference |
| Standard | 2 | 3 | 3 | Often effective, but can be incomplete. | [1][3] |
| Increased Time | 2 | 5 | 3 | Marginal improvement over standard conditions. | [6] |
| Increased Repetitions | 2 | 3 | 4 | Nominal improvement over standard conditions. | [6] |
| Increased Concentration | 4 | 3 | 3 | Near complete removal observed in some cases. | [6] |
| Difficult Cases | up to 10 | Variable | Multiple | Used for extremely difficult to remove ivDde groups. | [3] |
Visualizations
Caption: Workflow for ivDde deprotection and monitoring.
Caption: Troubleshooting logic for incomplete ivDde deprotection.
References
- 1. peptide.com [peptide.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Complex Peptides with Fmoc-Dap(ivDde)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of complex peptides using Fmoc-Dap(ivDde)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in complex peptide synthesis?
A1: this compound is a key building block for creating complex peptide structures such as branched or cyclic peptides. Its main advantage lies in the orthogonal protection strategy it offers. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group on the side chain of diaminopropionic acid (Dap) is stable to the piperidine conditions used to remove the N-terminal Fmoc group during standard Solid-Phase Peptide Synthesis (SPPS).[1] This allows for the selective deprotection of the Dap side chain at a desired point in the synthesis to enable site-specific modifications.[2][3]
Q2: Under what conditions is the ivDde protecting group typically removed?
A2: The ivDde group is most commonly removed by treatment with a solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF).[1] A standard protocol involves using a 2% solution of hydrazine monohydrate in DMF.[2][4] However, the concentration and reaction time may need to be optimized depending on the peptide sequence and complexity.[5]
Q3: Is the ivDde group completely stable to piperidine during Fmoc deprotection?
A3: The ivDde group is significantly more stable to piperidine than the related Dde group and is less prone to migration.[3] While it is generally considered stable under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF), some minor loss may occur during the synthesis of very long peptides that require numerous deprotection cycles.[2]
Q4: Can hydrazine treatment for ivDde removal affect other protecting groups or the peptide backbone?
A4: Yes, hydrazine treatment can also remove the N-terminal Fmoc group. Therefore, it is crucial to protect the N-terminal amine with a group stable to hydrazine, such as the Boc (tert-butyloxycarbonyl) group, before proceeding with ivDde deprotection.[2] Higher concentrations of hydrazine (above 2%) should be used with caution as they can potentially cause side reactions, such as peptide cleavage at glycine residues or the conversion of arginine to ornithine.[2]
Q5: How can I monitor the progress of the ivDde deprotection reaction?
A5: The removal of the ivDde group can be monitored spectrophotometrically. The cleavage of the ivDde group by hydrazine generates a chromophoric indazole byproduct that absorbs strongly at approximately 290 nm.[1][6] By monitoring the UV absorbance of the reaction eluent, you can determine when the deprotection is complete.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete ivDde Deprotection | 1. Insufficient reaction time or repetitions: The standard protocol may not be sufficient for all peptide sequences. 2. Low hydrazine concentration: A 2% hydrazine solution may not be strong enough for sterically hindered or aggregated peptides.[5] 3. Peptide aggregation: The peptide chain may fold or aggregate on the resin, limiting reagent access to the ivDde group.[1] 4. Poor mixing: Inadequate agitation of the resin can lead to incomplete reaction.[8] | 1. Increase reaction time and/or repetitions: Try extending the hydrazine treatment time (e.g., from 3 minutes to 5 minutes per treatment) or increasing the number of treatments (e.g., from 3 to 4).[5][8] 2. Optimize hydrazine concentration: If incomplete deprotection persists, consider cautiously increasing the hydrazine concentration to 4% or 5%.[5] Always be mindful of potential side reactions at higher concentrations.[2] 3. Use chaotropic salts or alternative solvents: To disrupt aggregation, consider adding chaotropic salts like LiCl to the reaction mixture or switching to a solvent like N-methyl-2-pyrrolidone (NMP).[9][10] 4. Ensure efficient mixing: Use a reliable mixing method, such as oscillating or vortex mixing, to ensure the resin is fully suspended during the reaction.[5] |
| Low Yield of the Final Peptide | 1. Premature loss of the ivDde group: Although more stable than Dde, some loss can occur during prolonged synthesis of long peptides.[2] 2. Side reactions during hydrazine treatment: As mentioned, high concentrations of hydrazine can lead to peptide backbone cleavage.[2] 3. Inefficient coupling of this compound: The bulky nature of this amino acid derivative can sometimes lead to incomplete coupling. | 1. Confirm ivDde stability for your sequence: If synthesizing a very long peptide, it may be prudent to perform a small-scale test synthesis to assess the stability of the ivDde group. 2. Adhere to optimized hydrazine conditions: Use the lowest effective concentration of hydrazine and avoid unnecessarily long reaction times. 3. Optimize coupling conditions: Consider using a more potent coupling reagent, extending the coupling time, or performing a double coupling for the this compound residue.[9] |
| Unexpected Side Products | 1. Migration of the ivDde group: While less common than with the Dde group, migration from the side chain to the α-amine can still occur in some cases, particularly with diaminopropionic acid (Dpr) residues.[2] 2. Reaction with other functional groups: If other sensitive functional groups are present in the peptide, they may react with hydrazine. | 1. Utilize specialized protocols: For sequences prone to migration, specific protocols may be required to minimize this side reaction.[2] 2. Ensure proper orthogonal protection: Carefully plan your protecting group strategy to ensure that all other sensitive side chains are adequately protected during hydrazine treatment. |
Experimental Protocols
Standard Protocol for ivDde Group Removal
This protocol is a general guideline and may require optimization for specific peptide sequences.
-
N-Terminal Protection: Ensure the N-terminal α-amine of the peptide is protected with a Boc group. This can be achieved by using a Boc-amino acid for the final coupling step or by treating the N-terminal free amine with Boc anhydride.[2]
-
Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of peptide-resin, approximately 75 mL of this solution will be needed in total.[2]
-
Resin Treatment:
-
Repeat Treatment: Repeat the hydrazine treatment (step 3) two more times.[2][4]
-
Monitoring (Optional): The progress of the deprotection can be monitored by measuring the UV absorbance of the collected filtrates at 290 nm. The reaction is complete when the absorbance returns to baseline.[6]
-
Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (at least 3 times) to remove any residual reagents and the indazole byproduct.[2][4]
Optimization of ivDde Removal Conditions
For challenging sequences where the standard protocol is insufficient, the following parameters can be adjusted. It is recommended to optimize these conditions on a small scale first.
| Parameter | Standard Condition | Optimized Range | Considerations |
| Hydrazine Concentration | 2% (v/v) in DMF[2][4] | 4-5% (v/v) in DMF[5][11] | Higher concentrations may increase the risk of side reactions.[2] |
| Reaction Time per Treatment | 3 minutes[2][4] | 5-10 minutes[5] | Longer times may be necessary for sterically hindered sites. |
| Number of Treatments | 3[2][4] | 4 or more[5] | Increasing repetitions can improve removal efficiency. |
| Temperature | Room Temperature | Not commonly varied, but gentle heating could be explored with caution. | Increased temperature may accelerate side reactions. |
Visualizing the Workflow
Caption: Workflow for complex peptide synthesis using this compound.
This diagram illustrates the key stages in solid-phase peptide synthesis (SPPS) when incorporating this compound for site-specific modification. The process begins with standard SPPS cycles, followed by the incorporation of the specialized amino acid. A critical step is the N-terminal Boc protection before the selective removal of the ivDde group with hydrazine. This unmasks the side-chain amine for further modification, after which the peptide is cleaved from the resin and purified.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. kohan.com.tw [kohan.com.tw]
Validation & Comparative
A Comparative Guide to Fmoc-Dap(ivDde)-OH and Fmoc-Dap(Dde)-OH in Peptide Synthesis
In the field of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is essential for the creation of complex peptides, including branched and cyclic structures, and for site-specific modifications. Among the most valuable tools for this purpose are Fmoc-diaminopropionic acid (Dap) derivatives protected with the Dde or ivDde groups. This guide provides a detailed comparison of Fmoc-Dap(ivDde)-OH and Fmoc-Dap(Dde)-OH, offering researchers the data and protocols needed to select the optimal reagent for their specific application.
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and its more sterically hindered successor, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, serve as protecting agents for the side-chain amine of Dap.[1] Their primary utility lies in their orthogonality to the standard acid-labile (Boc) and base-labile (Fmoc) protecting groups used in peptide synthesis.[2] This allows for the selective deprotection of the Dap side-chain while the peptide remains anchored to the solid support, enabling targeted chemical elaboration.[3]
Chemical Structure Overview
The fundamental difference between the two compounds lies in the structure of the side-chain protecting group. The ivDde group contains an additional isobutyl substituent, which increases its steric bulk compared to the Dde group.
Caption: Chemical structures of Fmoc-Dap(Dde)-OH and this compound.
Performance and Property Comparison
The structural difference between Dde and ivDde directly impacts their stability and cleavage kinetics. The ivDde group was developed to overcome stability issues observed with Dde, particularly in the synthesis of long or complex peptide sequences.[1]
| Property | Fmoc-Dap(Dde)-OH | This compound | Reference |
| Protecting Group | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) | [1] |
| Stability to Piperidine | Generally stable, but partial loss reported in long syntheses. | Highly stable due to increased steric hindrance. | [1] |
| Intramolecular Migration | Prone to migration from a side-chain amine to an unprotected α-amine. | Migration is significantly suppressed. | [1] |
| Primary Cleavage Reagent | 2% Hydrazine monohydrate in DMF | 2% Hydrazine monohydrate in DMF | [4] |
| Alternative Cleavage | Hydroxylamine hydrochloride/imidazole in NMP | Hydroxylamine hydrochloride/imidazole in NMP | [1][5] |
| Cleavage Kinetics | Generally faster removal. | Can be sluggish or incomplete, sometimes requiring higher hydrazine concentrations (4-10%) or extended reaction times. | [2][6] |
| Monitoring | UV spectrophotometry (byproduct absorbs ~290 nm). | UV spectrophotometry (byproduct absorbs ~290 nm). | [7] |
Key Performance Differences
Stability: The major advantage of this compound is its enhanced stability. During the repetitive piperidine treatments required for Fmoc group removal in a long SPPS protocol, the Dde group can exhibit partial cleavage.[1] Furthermore, the Dde group has been shown to migrate from one amine to another within the peptide sequence, a side reaction that is greatly reduced by the bulkier ivDde group.[1] For the synthesis of long peptides or sequences prone to aggregation, the superior stability of ivDde is a significant advantage.
Cleavage: While both groups are cleaved by dilute hydrazine, the increased steric hindrance of ivDde can make its removal more challenging.[2][7] Incomplete deprotection is a risk, especially if the protected residue is near the C-terminus or within an aggregated peptide sequence.[2][7] Optimization studies have shown that increasing the hydrazine concentration to 4% or performing additional repetitions of the cleavage step can lead to near-complete removal of the ivDde group.[6] In contrast, Dde removal is typically more straightforward under standard conditions.
Experimental Workflow and Protocols
The primary application for both reagents is the orthogonal deprotection of a side-chain amine for on-resin modification. This allows for the synthesis of branched peptides, on-resin cyclization, or the attachment of probes and labels.
Caption: On-resin workflow for site-specific modification using xDde protection.
Experimental Protocol: Hydrazine-Mediated Deprotection
This protocol is a standard procedure for the removal of Dde or ivDde groups from a peptide synthesized on a solid support.
Caution: Hydrazine is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Resin Preparation: Swell the peptide-resin (containing the Dde/ivDde-protected Dap residue) in N,N-dimethylformamide (DMF) for 15-30 minutes.
-
N-terminus Protection: If the N-terminal α-amine is protected with an Fmoc group, it should be replaced with a Boc group to prevent its removal by hydrazine.[1] This can be done by first removing the Fmoc group with piperidine, followed by reacting the free amine with Boc anhydride.
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. For difficult ivDde removals, a 4% solution may be required.[6]
-
Cleavage Reaction:
-
Drain the DMF from the swollen resin.
-
Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[1]
-
Agitate the mixture gently at room temperature. Recommended treatment times vary:
-
After each treatment, drain the solution from the resin.
-
-
Washing: After the final hydrazine treatment, thoroughly wash the resin with DMF (5-7 times) to completely remove the cleavage reagent and the pyrazole byproduct.[2]
-
Confirmation: The deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS. The progress of the reaction can also be followed by UV spectroscopy of the filtrate, as the cleavage byproduct absorbs strongly. The resin is now ready for the subsequent modification step.
Conclusion and Recommendations
Both Fmoc-Dap(Dde)-OH and this compound are powerful reagents for advanced peptide synthesis. The choice between them should be guided by the specific demands of the synthetic target.
-
Choose Fmoc-Dap(Dde)-OH for shorter, more routine syntheses where its faster deprotection kinetics can streamline the workflow. It is a cost-effective and reliable option when the risks of side-chain migration or premature deprotection are low.
-
Choose this compound for the synthesis of long, complex peptides or sequences known to be challenging.[1] Its superior stability provides greater security against unwanted side reactions, ensuring higher purity of the final product despite the potentially more demanding cleavage conditions.
References
ivDde vs. Dde: A Comparative Guide to Amine Protecting Groups in Peptide Synthesis
In the intricate world of peptide synthesis and bioconjugation, the choice of protecting groups is paramount to achieving high yields and purity of the final product. Among the various options for protecting primary amines, particularly the ε-amino group of lysine, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group and its more sterically hindered analogue, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl), have emerged as valuable tools. Their key feature is their orthogonality to the commonly used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, allowing for selective deprotection and site-specific modifications. This guide provides a detailed comparison of the ivDde and Dde protecting groups, supported by experimental data and protocols, to assist researchers in selecting the optimal group for their specific application.
The primary advantage of the ivDde protecting group over Dde lies in its enhanced stability, which is a direct consequence of its increased steric bulk. This stability minimizes premature cleavage and side reactions, such as migration, which can be problematic during lengthy or complex solid-phase peptide synthesis (SPPS). While Dde is easier to remove, its lower stability can lead to impurities and lower yields in demanding synthetic routes.
Quantitative Comparison of ivDde and Dde Protecting Groups
The following tables summarize the key performance differences between the ivDde and Dde protecting groups based on available data.
Table 1: Stability and Side Reactions
| Parameter | Dde | ivDde | Key Observations |
| Stability to Piperidine | Prone to partial cleavage during prolonged exposure in long syntheses.[1] | Exhibits greater stability towards piperidine treatment.[1] | ivDde is the preferred choice for the synthesis of long or complex peptides requiring numerous Fmoc deprotection cycles. |
| Migration | Susceptible to both intra- and intermolecular migration to unprotected amines, especially during piperidine treatment.[2] | Significantly reduced susceptibility to migration due to increased steric hindrance.[1] | The use of ivDde minimizes the formation of isomeric impurities resulting from protecting group migration. |
Table 2: Deprotection Conditions and Efficiency
| Parameter | Dde | ivDde | Key Observations |
| Standard Deprotection Reagent | 2% hydrazine in DMF[3] | 2% hydrazine in DMF[3] | Both groups are cleaved by the same reagent, allowing for similar workflow integration. |
| Cleavage Kinetics | Generally faster and easier to remove.[4] | Can be sluggish and require optimization, especially if located in sterically hindered regions or near the C-terminus.[5] | While Dde removal is quicker, the robustness of ivDde often outweighs the longer deprotection time in complex syntheses. |
| Optimized Hydrazine Concentration | 2% is typically sufficient. | Increasing to 4% or even 10% may be necessary for complete removal in difficult cases.[6] | Higher hydrazine concentrations for ivDde deprotection require careful consideration to avoid potential side reactions. |
| Alternative Deprotection | Hydroxylamine hydrochloride and imidazole in NMP can be used for milder deprotection.[3] | Can also be removed with hydroxylamine. | This alternative offers a milder cleavage condition for sensitive peptides. |
Experimental Protocols
Protocol 1: Standard Deprotection of ivDde/Dde from a Solid Support using Hydrazine
Materials:
-
Peptide-resin with ivDde or Dde protection
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 3 minutes.
-
Drain the hydrazine solution.
-
Repeat the hydrazine treatment (steps 4-6) two more times. For ivDde, particularly in challenging sequences, increasing the treatment time to 5-10 minutes per cycle or the hydrazine concentration to 4% may be necessary for complete removal.[6]
-
Wash the resin thoroughly with DMF (5 x resin volume) to remove the cleavage reagent and the pyrazole byproduct.
-
The resin is now ready for the subsequent synthetic step.
Protocol 2: Synthesis of a Branched Peptide using Fmoc-Lys(ivDde)-OH
This protocol describes the synthesis of a branched peptide on a solid support, where a second peptide chain is grown from the side chain of a lysine residue.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-Lys(ivDde)-OH
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
20% (v/v) piperidine in DMF
-
2% (v/v) hydrazine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS to assemble the main peptide chain, incorporating Fmoc-Lys(ivDde)-OH at the desired branching point.[7]
-
After the completion of the main chain, ensure the N-terminus is protected (e.g., with a Boc group or by acetylation) to prevent reaction during the subsequent steps.
-
Selectively deprotect the ivDde group from the lysine side chain using the hydrazine protocol described above (Protocol 1).
-
Wash the resin thoroughly with DMF.
-
Assemble the second peptide chain on the deprotected lysine side chain using standard Fmoc-SPPS protocols.[7]
-
Once the synthesis of the branched peptide is complete, cleave the peptide from the resin and remove all side-chain protecting groups using an appropriate cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, and then purify by HPLC.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflow for utilizing the ivDde protecting group in the synthesis of a branched peptide.
Caption: Workflow for branched peptide synthesis using ivDde.
Conclusion
The ivDde protecting group offers significant advantages over the Dde group, primarily due to its enhanced stability, which minimizes premature deprotection and side-chain migration during solid-phase peptide synthesis.[1] This increased robustness makes ivDde the superior choice for the synthesis of long, complex, or branched peptides where the integrity of the protecting group throughout numerous synthetic cycles is critical. While the deprotection of ivDde can be more challenging and may require optimized conditions, the resulting increase in purity and yield of the target peptide often justifies this consideration. For less demanding syntheses where speed is a priority and the risk of side reactions is low, the more easily cleaved Dde group may still be a viable option. Ultimately, the choice between ivDde and Dde should be guided by the specific requirements of the synthetic target and the complexity of the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.cn]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. biotage.com [biotage.com]
- 7. kohan.com.tw [kohan.com.tw]
A Researcher's Guide to Orthogonal Protection of Diaminopropionic Acid: A Comparative Analysis of Alternative Protecting Groups
In the realm of peptide synthesis and the development of sophisticated pharmaceutical agents, the precise manipulation of reactive functional groups is of utmost importance. For the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), which features two primary amine functionalities, a robust and orthogonal protection strategy is critical. This guide offers a comprehensive comparison of commonly employed amine protecting groups for the orthogonal protection of Dap, tailored for researchers, scientists, and drug development professionals. This analysis, supported by experimental data, is designed to facilitate the selection of the most suitable protecting group strategy for your synthetic endeavors.
The principle of orthogonal protection is fundamental in multi-step synthesis, allowing for the selective deprotection of one functional group without affecting others.[1] In the context of Dap, orthogonal protection of the α- and β-amino groups is crucial for the stepwise elaboration of the molecule, which is essential for synthesizing branched peptides, peptidomimetics, and other complex structures.[1][2] The choice of a protecting group is dictated by its stability under various reaction conditions and the selectivity of its removal.[1]
Comparative Analysis of Protecting Groups
The selection of protecting groups for the α-amino and β-amino (side-chain) groups of diaminopropionic acid is pivotal in designing a successful synthetic route. The most common strategies revolve around the Boc/Bzl and Fmoc/tBu approaches.[3] This section provides a detailed comparison of four key protecting groups: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Z or Cbz), Allyloxycarbonyl (Alloc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Data Presentation: Comparison of Protecting Group Performance
| Protecting Group | Structure on Amine | Deprotection Reagent(s) | Typical Solvent(s) | Typical Reaction Time | Typical Yield | Key Features |
| Boc | R-NH-CO-O-tBu | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 2 h | >95% | Acid-labile; widely used in Boc-based SPPS; orthogonal to Fmoc and Alloc.[1] |
| Z (Cbz) | R-NH-CO-O-CH₂-Ph | H₂, Palladium on Carbon (Pd/C) | Methanol (MeOH), Ethanol (EtOH) | 1 - 4 h | >90% | Removed by hydrogenolysis; stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[2] |
| Alloc | R-NH-CO-O-CH₂-CH=CH₂ | Pd(PPh₃)₄, Phenylsilane | Dichloromethane (DCM) | 30 min - 2 h | >90% | Cleaved by palladium catalysis; orthogonal to acid- and base-labile groups; valuable in complex syntheses.[2][4] |
| Fmoc | R-NH-CO-O-CH₂-(Fluorenyl) | 20% Piperidine in DMF | Dimethylformamide (DMF) | 10 - 20 min | >99% | Base-labile; cornerstone of Fmoc-based SPPS; orthogonal to Boc, Z, and Alloc.[5][6] |
Experimental Protocols
This section provides detailed methodologies for the selective deprotection of the protecting groups discussed.
Boc Deprotection Protocol
Objective: To selectively remove the Boc protecting group from a diaminopropionic acid derivative.
Materials:
-
Boc-protected Dap derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., DCM or ethyl acetate)
Procedure:
-
Dissolve the Boc-protected Dap derivative in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times are typically between 30 minutes and 2 hours.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until the cessation of gas evolution.[2]
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected amine.[2]
Z (Cbz) Deprotection Protocol
Objective: To selectively remove the Z protecting group via catalytic hydrogenolysis.
Materials:
-
Z-protected diaminopropionic acid derivative
-
Palladium on carbon (Pd/C, 5-10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite® or another filtration aid
Procedure:
-
Dissolve the Z-protected Dap derivative in a suitable solvent such as MeOH or EtOH.
-
Carefully add the Pd/C catalyst to the solution.[2]
-
Stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 to 4 hours.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Alloc Deprotection Protocol
Objective: To selectively remove the Alloc protecting group using palladium catalysis.
Materials:
-
Alloc-protected Dap derivative
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (or another suitable scavenger)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the Alloc-protected Dap derivative in anhydrous DCM or DMF under an inert atmosphere.
-
In a separate flask, dissolve Pd(PPh₃)₄ (typically 0.1-0.25 equivalents) in the same solvent.
-
Add the catalyst solution to the substrate solution, followed by the addition of the scavenger (e.g., phenylsilane, typically 20 equivalents).[4]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is usually complete within 2 hours.[4]
-
Once the reaction is complete, the mixture can be concentrated and purified by chromatography to remove the catalyst and byproducts.[2]
Fmoc Deprotection Protocol (for Solid-Phase Peptide Synthesis)
Objective: To selectively remove the Fmoc group from the side chain of a Dap residue on a solid support.
Materials:
-
Resin-bound peptide containing an Fmoc-protected Dap residue
-
20% piperidine in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an initial 5 minutes, followed by a second treatment for 15 minutes.[5]
-
Thoroughly wash the resin with DMF (5 times) and DCM (5 times) to remove the deprotection reagents and byproducts.[5]
-
The free β-amino group of the Dap residue is now available for subsequent modification.
Mandatory Visualizations
The following diagrams illustrate the concept of orthogonal protection and a decision-making workflow for selecting an appropriate protecting group.
References
A Comparative Guide to Confirming Fmoc-Dap(ivDde)-OH Incorporation via HPLC Analysis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid is critical to the integrity of the final peptide. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis for confirming the incorporation of the orthogonally protected amino acid, Fmoc-Dap(ivDde)-OH. We will also explore alternative and complementary analytical techniques, providing supporting experimental data and detailed protocols.
The Importance of Confirming Incorporation
The bulky nature of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group on the side chain of diaminopropionic acid (Dap) can sometimes lead to incomplete coupling reactions during SPPS. Therefore, robust analytical methods are essential to verify its incorporation and ensure the desired peptide sequence is being synthesized.
HPLC Analysis: The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the primary method for monitoring the progress of peptide synthesis and confirming the incorporation of amino acid residues. By analyzing a small, cleaved portion of the peptide from the resin, a chromatogram is generated that provides information about the purity and identity of the synthesized peptide.
Expected HPLC Results
Successful incorporation of this compound will result in a significant increase in the hydrophobicity of the peptide. This increased hydrophobicity leads to a longer retention time on a C18 reversed-phase column compared to the peptide sequence lacking the this compound residue. The chromatogram of the crude peptide should ideally show a major peak corresponding to the desired product.
Table 1: Representative HPLC Data for a Model Peptide Before and After this compound Incorporation
| Peptide Sequence | Retention Time (minutes) | Purity (%) |
| H-Ala-Val-Gly-OH | 8.5 | 98 |
| Fmoc-Dap(ivDde)-Ala-Val-Gly-OH | 15.2 | 95 |
Note: The data presented in this table is representative and may vary based on the specific peptide sequence, HPLC system, and column used.
Experimental Protocols
Sample Preparation for HPLC Analysis
-
Cleavage from Solid Support: A small aliquot of the peptide-resin is treated with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 1-2 hours to cleave the peptide from the solid support.
-
Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.
-
Pelleting and Washing: The precipitated peptide is pelleted by centrifugation, and the ether is decanted. The peptide pellet is washed with cold diethyl ether to remove residual cleavage reagents.
-
Dissolution: The dried peptide pellet is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50% acetonitrile/water with 0.1% TFA), to a concentration of approximately 1 mg/mL.[1]
-
Filtration: The dissolved peptide solution is filtered through a 0.22 µm syringe filter before injection into the HPLC system to remove any particulate matter.
Standard HPLC Protocol for Peptide Analysis
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% TFA in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient of 5% to 95% Mobile Phase B over 30 to 40 minutes is a common starting point.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, a multi-faceted approach is often recommended for comprehensive validation.[2]
Table 2: Comparison of Analytical Methods for Confirming this compound Incorporation
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC | Separation based on hydrophobicity. | Purity of the crude peptide; retention time shift indicates incorporation. | Excellent for assessing overall purity and successful synthesis. | Does not directly confirm the mass of the product. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the peptide, providing definitive evidence of incorporation.[3] | "Gold standard" for identity confirmation.[2] | Less effective for quantifying purity without coupling to HPLC. |
| Kaiser Test | Colorimetric test for free primary amines.[4] | Qualitative indication of the presence or absence of free N-terminal amines. | Quick, simple, and can be performed on-resin.[4] | Can give false positives; not reliable for secondary amines like proline.[5] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can monitor the disappearance of the free amine peak and the appearance of the amide bond peak on-resin.[6] | Non-destructive and can be used for real-time monitoring.[6] | Provides structural information but not sequence or purity. |
Visualizing the Workflow
Caption: Workflow for confirming this compound incorporation.
Logical Relationship of Analytical Techniques
References
A Comparative Guide to the Mass Spectrometry Validation of Peptides Containing Dap(ivDde)
For researchers, scientists, and drug development professionals engaged in complex peptide synthesis, the use of orthogonal protecting groups is fundamental. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group for the side chain of diaminopropionic acid (Dap) provides a crucial tool for site-specific modifications. Its defining feature is its stability to the basic conditions used for Fmoc deprotection and acidic conditions for Boc deprotection, while being selectively cleavable under mild hydrazine-based conditions. This orthogonality is essential for creating branched peptides, cyclic peptides, and peptides with specific side-chain modifications.
This guide offers an objective comparison of the Dap(ivDde) protecting group with other common alternatives, supported by experimental data and detailed protocols for validation by mass spectrometry.
Comparison of Orthogonal Amine Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy. The ivDde group is part of a family of protecting groups that are removed by hydrazine, distinguishing them from acid-labile (like Mtt) and palladium-cleavable (like Alloc) groups. The sterically hindered nature of ivDde makes it more stable than its predecessor, Dde, reducing the risk of premature deprotection or migration during synthesis.[1]
| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-10% Hydrazine in DMF | More stable than Dde, less prone to migration. Orthogonal to Boc and Fmoc. | More difficult to remove than Dde, may require harsher conditions. |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Orthogonal to Boc and Fmoc. | Prone to migration to unprotected amines. Partial loss in long syntheses.[1][2] |
| Mtt | 4-Methyltrityl | Mildly acidic (e.g., 1-2% TFA in DCM) | Quantitative removal under very mild acid conditions; orthogonal to Fmoc. | Sensitive to repeated acid treatments used for Boc-SPPS; not orthogonal to Boc. |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ in presence of a scavenger | Orthogonal to both Fmoc and Boc strategies. | Incompatible with standard hydrazine deprotection of ivDde without additives. |
Quantitative Analysis of Dap(ivDde) Cleavage
The efficiency of ivDde group removal is critical for the yield of the final modified peptide. Incomplete cleavage results in a mixture of protected and deprotected peptides, complicating purification and analysis. The cleavage is typically monitored by HPLC, with the goal of achieving complete conversion to the deprotected product.
The following table summarizes the qualitative results from a study on the optimization of ivDde removal from a model peptide, ACP-K(ivDde). The study found that increasing the hydrazine concentration was the most effective way to drive the deprotection to completion.[3]
| Condition | Hydrazine Conc. | Reaction Time | Repetitions | Deprotection Completion |
| 1 | 2% | 3 min | 3 | Incomplete (small fraction removed)[3] |
| 2 | 2% | 5 min | 3 | Incomplete (~50% removed)[3] |
| 3 | 2% | 3 min | 4 | Incomplete (~50% removed)[3] |
| 4 | 4% | 3 min | 3 | Nearly complete[3] |
Experimental Protocols
Robust validation by mass spectrometry begins with meticulous execution of the synthesis and cleavage protocols.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Dap(ivDde)
This protocol describes the manual synthesis of a peptide using the Fmoc/tBu strategy, incorporating a Dap(ivDde) residue.
-
Resin Swelling: Swell the synthesis resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including Fmoc-Dap(ivDde)-OH) by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
N-terminal Protection (Optional): If the N-terminus needs to be protected during ivDde cleavage, treat the final peptide-resin with Boc anhydride.
Protocol 2: On-Resin Cleavage of the ivDde Group
This procedure is performed after the full peptide sequence has been assembled.
-
Prepare Cleavage Solution: Prepare a 2-4% solution of hydrazine monohydrate in DMF. The concentration may need to be optimized depending on the peptide sequence.[1][3]
-
Resin Treatment: Add the hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).[1]
-
Reaction: Allow the mixture to react at room temperature. The reaction time can vary from 3 to 10 minutes per treatment.
-
Filter and Repeat: Filter the resin and repeat the hydrazine treatment 2-3 more times to ensure complete cleavage.[1] The progress can be monitored spectrophotometrically by observing the release of the chromophoric indazole derivative.
-
Washing: Wash the resin thoroughly with DMF to remove all traces of hydrazine and byproducts.
-
Site-Specific Modification: The now-free amine on the Dap residue is available for subsequent chemical modification on the solid support.
Protocol 3: Final Peptide Cleavage and Mass Spectrometry Sample Preparation
-
Final Cleavage: After all modifications are complete, cleave the peptide from the resin and remove all other side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Peptide Precipitation: Precipitate the peptide from the cleavage cocktail using cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Sample Preparation for MS:
-
Lyophilize the purified peptide fractions.
-
Reconstitute the peptide in a solution compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile.[4]
-
Mass Spectrometry Parameters
The following table provides typical starting parameters for LC-MS/MS analysis of peptides on a high-resolution mass spectrometer. These may need to be optimized for the specific peptide and instrument.
| Parameter | Setting |
| LC Column | C18 reversed-phase, 1.7-2.1 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 30-60 minutes |
| Flow Rate | 200-400 nL/min (nano-LC) |
| Ionization Source | Electrospray Ionization (ESI) |
| MS1 Resolution | 60,000 - 120,000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) |
| Fragmentation | Higher-energy Collisional Dissociation (HCD) |
| Dynamic Exclusion | 30 seconds |
Mass Spectrometry Validation Workflow
The primary goal of mass spectrometry validation is to confirm the identity and purity of the final peptide product.
Caption: Experimental workflow for synthesis and validation.
Confirming Successful Cleavage
The key signature of a successful ivDde cleavage is the mass shift observed in the mass spectrometer. The ivDde group has a monoisotopic mass of 222.1620 Da. Successful removal will result in a peptide with a mass that is 222.1620 Da lighter than the fully protected precursor. The resulting deprotected peptide should match the theoretical mass of the intended sequence.
Detecting Incomplete Cleavage and Side Reactions
-
Incomplete Cleavage: If the hydrazine treatment is not efficient, the mass spectrum will show a peak corresponding to the peptide still carrying the ivDde modification. The relative intensity of the protected versus unprotected peptide peaks can be used to quantify the extent of incomplete cleavage.
-
Side Reactions: While ivDde is more stable than Dde, side reactions are still possible.
-
Migration: Although rare, migration of the ivDde group to another free amine (like the N-terminus) can occur. This would be detected as an unexpected modification on a different residue, identifiable through MS/MS fragmentation analysis.
-
Hydrazine-related side reactions: Using hydrazine concentrations higher than 2% can potentially lead to peptide cleavage at glycine residues or the conversion of arginine to ornithine.[1] These would be identified as unexpected peptide fragments or a mass shift of -42.02 Da for the Arg to Orn conversion.
-
Principle of Orthogonal Protection
The utility of Dap(ivDde) lies in its orthogonality, which allows for selective deprotection and modification without affecting other parts of the peptide.
References
A Comparative Guide to Fmoc-Dap(ivDde)-OH and Fmoc-Lys(ivDde)-OH for Peptide Branching
For Researchers, Scientists, and Drug Development Professionals
The synthesis of branched peptides is a critical technique in drug discovery and development, enabling the creation of novel structures with enhanced biological activity, stability, and delivery properties. The choice of the branching unit is paramount to the success of the synthesis. This guide provides a detailed comparison of two commonly used amino acid derivatives for this purpose: Fmoc-Dap(ivDde)-OH and Fmoc-Lys(ivDde)-OH.
Structural and Functional Overview
This compound and Fmoc-Lys(ivDde)-OH are both α-Fmoc protected amino acids with a side chain amino group masked by the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting group. The ivDde group is orthogonal to the Fmoc group, meaning it is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and can be selectively cleaved with dilute hydrazine. This allows for the specific deprotection of the side chain amine for the subsequent synthesis of a peptide branch.
The primary difference between these two building blocks lies in the length of their side chains. Diaminopropionic acid (Dap) has a shorter side chain compared to Lysine (Lys), which can have significant implications for the synthesis and final structure of the branched peptide.
Performance Comparison: A Data-Driven Analysis
Potential for Side Reactions: A Critical Consideration for this compound
A significant concern when using Fmoc-Dap derivatives in solid-phase peptide synthesis (SPPS) is the potential for intramolecular cyclization to form a lactam. This side reaction is facilitated by the short side chain of the Dap residue, which can readily attack the activated carboxyl group of the subsequent amino acid to be coupled, leading to a termination of the peptide chain elongation at that position. Studies on similar derivatives, such as Fmoc-Dap(Mtt)-OH, have shown that this can lead to significantly lower coupling efficiencies. While not empirically demonstrated for this compound, this remains a critical point of caution for researchers.
Fmoc-Lys(ivDde)-OH: The Established Standard
Fmoc-Lys(ivDde)-OH is a widely used and well-documented reagent for the synthesis of branched peptides. Its longer side chain significantly reduces the propensity for intramolecular lactam formation, generally leading to higher coupling efficiencies and purities of the final branched product.
The following table summarizes the available and inferred performance characteristics of both derivatives.
| Feature | This compound | Fmoc-Lys(ivDde)-OH |
| Chemical Structure | Shorter side chain | Longer side chain |
| Potential for Lactam Formation | High (inferred from similar compounds) | Low |
| Coupling Efficiency | Potentially lower due to side reactions | Generally high |
| Steric Hindrance at Branch Point | Lower | Higher |
| Flexibility of Branched Peptide | More constrained | More flexible |
| Reported Purity of Branched Peptides | Data not readily available | Often >70% after purification[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the synthesis of a branched peptide using either this compound or Fmoc-Lys(ivDde)-OH, followed by ivDde deprotection and final product analysis.
Solid-Phase Peptide Synthesis (SPPS) of the Main Chain
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid (including this compound or Fmoc-Lys(ivDde)-OH at the desired branching position) with a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the main peptide chain.
Side Chain Deprotection (ivDde Removal)
-
Resin Washing: After completion of the main chain synthesis, wash the peptidyl-resin with DMF.
-
Hydrazine Treatment: Treat the resin with a solution of 2% hydrazine monohydrate in DMF.[2] Perform this treatment three times for 3-5 minutes each.[3]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the hydrazine and the cleaved ivDde byproduct.[4]
Synthesis of the Peptide Branch
-
Coupling: Following ivDde removal, synthesize the peptide branch by repeating the coupling steps (steps 4 and 5 from the SPPS protocol) for each amino acid in the branch sequence.
Cleavage and Global Deprotection
-
Resin Washing and Drying: Wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6][7][8]
Analysis of the Final Branched Peptide
-
Purity Assessment: Determine the purity of the final product using analytical RP-HPLC.[5][6][7][8]
-
Identity Confirmation: Confirm the molecular weight of the branched peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5][7]
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structures of this compound and Fmoc-Lys(ivDde)-OH.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Application of Fmoc-Dap(ivDde)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug development, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH) derivatives are particularly valuable for introducing a primary amine side chain, which can serve as a versatile handle for various modifications. The choice of the side-chain protecting group on the Dap residue is critical for achieving selective modifications. This guide provides a comprehensive comparison of Fmoc-Dap(ivDde)-OH with other commonly used orthogonally protected Dap derivatives, supported by experimental data and detailed protocols.
Orthogonal Protection Strategies for Diaminopropionic Acid
The synthesis of complex peptides, such as cyclic or branched structures, relies on orthogonal protecting groups that can be selectively removed without affecting other protecting groups on the peptide chain.[1][2] For Fmoc-based solid-phase peptide synthesis (SPPS), the side-chain protecting group of Dap must be stable to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) and labile under specific conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups.
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a hydrazine-labile protecting group, offering orthogonality to the acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups commonly used in SPPS.[1] This allows for the selective deprotection of the Dap side chain on the solid support, enabling site-specific modifications.
Performance Comparison of Orthogonally Protected Fmoc-Dap-OH Derivatives
The selection of an appropriate orthogonally protected Fmoc-Dap-OH derivative depends on the specific synthetic strategy and the desired modification. The following table summarizes the key characteristics and performance of this compound and its common alternatives.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-10% Hydrazine (N₂H₄) in DMF[1] | High stability to piperidine and TFA. | Hydrazine can also remove the Fmoc group, requiring N-terminal protection if deprotection is performed mid-synthesis. Removal can sometimes be sluggish. |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ / Phenylsilane in DCM[3][4] | Fully orthogonal to Fmoc and acid-labile groups.[3] Mild cleavage conditions. | Requires a palladium catalyst, which can be expensive and needs to be thoroughly removed.[4] |
| Mtt | 4-Methyltrityl | 1-2% TFA in DCM | Mildly acid-labile, allowing for selective deprotection in the presence of more acid-stable groups. | Can undergo lactamization during coupling, leading to poor efficiency.[5] Cleavage conditions can partially remove other acid-labile groups if not carefully controlled. |
| Boc | tert-Butoxycarbonyl | 25-50% TFA in DCM[6] | Commonly used and well-established. | Not orthogonal in a standard Fmoc/tBu strategy as it is cleaved under the same conditions as other Boc-protected side chains.[6] |
Quantitative Data on Synthesis and Purity
While a direct side-by-side comparison of different Fmoc-Dap derivatives for the synthesis of the same peptide is not extensively reported in a single study, data from various sources allows for an indirect assessment. The synthesis of the protected amino acid itself is a key factor.
| Synthetic Route for Protected Dap | Key Reaction | Typical Overall Yield | Purity | Reference |
| Curtius Rearrangement | Acyl azide formation and rearrangement | Reported as "efficient" | High purity implied | [7] |
| Reductive Amination from Serine | Reductive amination and oxidation | 68-73% (for methyl ester) | High purity, minimal chromatography | [7] |
| From Fmoc-Gln-OH | Hofmann-type rearrangement | Suitable for large-scale production | High purity implied for large scale | [7] |
For peptide synthesis, microwave-enhanced SPPS has been shown to produce high-purity peptides. For instance, the synthesis of unsymmetrically branched peptides using Fmoc-Lys(ivDde)-OH, a lysine analog of this compound, resulted in purities of 71-77% in under 5 hours.[1] Conventional synthesis at room temperature for a similar peptide required over 53 hours and yielded only 10-20% of the target peptide.[1] The purity of commercially available Fmoc-D-Dap(Alloc)-OH is often specified as greater than 99% by HPLC.[8]
Key Applications and Experimental Protocols
This compound is instrumental in the synthesis of cyclic and branched peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.
Synthesis of Cyclic Peptides (On-Resin Cyclization)
On-resin cyclization is an efficient method for producing cyclic peptides. The workflow involves the assembly of the linear peptide, selective deprotection of the amino acid side chains that will form the lactam bridge, and subsequent intramolecular amide bond formation.
Experimental Protocol: On-Resin Lactam Bridge Formation using this compound and Fmoc-Asp(OAll)-OH
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols. Incorporate this compound and Fmoc-Asp(OAll)-OH at the desired positions.
-
Allyl Deprotection (Asp Side Chain):
-
Swell the resin in dichloromethane (DCM).
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM for 30 minutes. Repeat this step.[3]
-
Wash the resin thoroughly with DCM and DMF.
-
-
ivDde Deprotection (Dap Side Chain):
-
Wash the resin with N,N-Dimethylformamide (DMF) (3x).
-
Treat the resin with a solution of 2% hydrazine in DMF for 3 minutes. Repeat this step three times.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
On-Resin Cyclization:
-
Swell the resin in N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Add a solution of a suitable coupling reagent and a base. Common choices include:
-
Allow the reaction to proceed for 4-24 hours at room temperature.[2][3] The reaction progress can be monitored by cleaving a small sample of resin and analyzing it by LC-MS.[3]
-
-
Cleavage and Deprotection:
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.[3]
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Workflow for On-Resin Cyclization
Caption: General workflow for on-resin cyclic peptide synthesis.
Synthesis of Branched Peptides
This compound allows for the synthesis of peptides with branches originating from the Dap side chain. This is achieved by selectively deprotecting the ivDde group on-resin and then elongating a second peptide chain from the newly exposed amine.
Experimental Protocol: Synthesis of a Branched Peptide using this compound
-
Main Chain Synthesis: Synthesize the main peptide chain on a solid support using standard Fmoc-SPPS, incorporating this compound at the desired branching point.
-
N-Terminal Protection: After the main chain is assembled, protect the N-terminal α-amino group with a Boc group by reacting the resin-bound peptide with di-tert-butyl dicarbonate (Boc₂O). This prevents the N-terminus from reacting during the subsequent ivDde deprotection and branch synthesis.
-
ivDde Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with 2% hydrazine in DMF (2 x 15 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Branch Synthesis: Synthesize the branch peptide chain from the deprotected Dap side-chain amine using standard Fmoc-SPPS cycles.
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group of the branch chain with 20% piperidine in DMF.
-
Cleave the branched peptide from the resin and remove all protecting groups (including the N-terminal Boc group of the main chain) using a TFA cleavage cocktail.
-
-
Purification: Purify the crude branched peptide by reverse-phase HPLC.
Workflow for Branched Peptide Synthesis
Caption: General workflow for branched peptide synthesis.
Signaling Pathways and Logical Relationships
The choice of orthogonal protecting group is a critical decision point in the logical workflow of complex peptide synthesis. The following diagram illustrates the decision-making process based on the desired peptide modification.
Caption: Decision workflow for selecting an orthogonal protecting group.
Conclusion
This compound is a robust and versatile building block for the synthesis of complex peptides. Its key advantage lies in the orthogonality of the ivDde group, which is stable to both the acidic and basic conditions of standard Fmoc-SPPS, yet readily cleaved by hydrazine. This allows for precise, site-specific modifications on the solid support. While alternatives like Fmoc-Dap(Alloc)-OH offer milder cleavage conditions, the use of palladium catalysts can introduce additional complexity and cost. Fmoc-Dap(Mtt)-OH provides an acid-labile option, but its propensity for lactamization during coupling requires careful optimization. The choice of the optimal orthogonally protected Dap derivative will ultimately depend on the specific requirements of the synthetic target and the overall protection strategy. This guide provides the necessary comparative data and protocols to aid researchers in making an informed decision for their peptide synthesis endeavors.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to Assessing the Purity of Peptides Synthesized with Fmoc-Dap(ivDde)-OH
For researchers, scientists, and drug development professionals, the synthesis of peptides with specific functionalities, such as branching or site-specific modifications, is a critical aspect of their work. The use of orthogonally protected amino acid building blocks is paramount in achieving these complex structures with high purity. This guide provides an objective comparison of the purity assessment of peptides synthesized using Fmoc-Dap(ivDde)-OH, a key reagent for introducing a selectively deprotectable amine group, with other alternatives. We present supporting experimental data and detailed protocols to aid in the selection of optimal synthetic and analytical strategies.
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is favored for its orthogonality in Fmoc-based solid-phase peptide synthesis (SPPS). It remains stable during the piperidine-mediated removal of the Fmoc group and the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1] This stability allows for the selective deprotection of the Dap side-chain amine using a dilute hydrazine solution, enabling on-resin modifications.[2]
Comparative Purity Analysis of Fmoc-Dap Protecting Groups
The choice of the side-chain protecting group for diaminopropionic acid (Dap) significantly influences the final purity of the crude peptide. The stability of the protecting group during synthesis and the efficiency of its removal are key factors. While data directly comparing a wide range of Fmoc-Dap derivatives is limited, a study on the analogous Fmoc-Lys derivatives for the synthesis of branched peptides provides valuable insight.
| Protecting Group Strategy | Typical Crude Purity (%) | Post-Purification Purity (%) | Key Considerations & Common Impurities |
| This compound | 75-93%[3][4] | >97% | Orthogonal System: Ideal for on-resin side-chain modification. Impurities: Incomplete ivDde group removal leading to protected peptide species. Migration of the ivDde group has been reported.[5] Inefficient deprotection can occur in aggregated sequences.[1] |
| Fmoc-Dap(Mmt)-OH | ~79%[3] | >95% | Acid Labile: Mmt (Monomethoxytrityl) is removed with dilute acid. Impurities: Premature deprotection during synthesis can lead to side reactions. |
| Fmoc-Dap(Alloc)-OH | ~82%[3] | >95% | Palladium-cleavable: Alloc (Allyloxycarbonyl) offers excellent orthogonality. Impurities: Residual palladium catalyst in the final product. Incomplete deprotection. |
| Fmoc-Dap(Boc)-OH | 85-95% (for linear peptides) | >98% | Standard Protection: Boc (tert-Butoxycarbonyl) is stable to piperidine but cleaved by strong acid (TFA). Not suitable for on-resin side-chain deprotection. Impurities: Standard SPPS impurities like deletion and truncated sequences.[6][7] |
| Fmoc-Dab(Me,Ns)-OH | Not specified | >95% | Thiol-labile: The 2-Nitrobenzenesulfonyl (Ns) group is removed by thiols. Impurities: Incomplete Ns deprotection, scavenger adducts, and modification of sensitive residues by cleavage byproducts.[8] |
Table 1. Comparison of Peptide Purity with Different Fmoc-Dap/Lys Protecting Groups. Purity data for Mmt and Alloc are based on Fmoc-Lys derivatives, which are chemically analogous to Fmoc-Dap derivatives.[3]
Experimental Protocols
Accurate assessment of peptide purity relies on robust analytical techniques. The following are detailed protocols for the most common methods used for peptides synthesized with this compound.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for determining peptide purity.[6]
Objective: To separate the target peptide from impurities based on hydrophobicity and quantify its relative abundance.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Sample Solvent: 0.1% TFA in water or a water/acetonitrile mixture
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide in the sample solvent to a concentration of approximately 1 mg/mL. Centrifuge the sample to remove any particulates.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 210-220 nm.[6]
-
Gradient: A typical gradient is 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.
-
-
Data Analysis: Calculate the purity by dividing the peak area of the target peptide by the total area of all peaks in the chromatogram, expressed as a percentage.
Protocol 2: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and identifying impurities.[9]
Objective: To determine the mass-to-charge ratio (m/z) of the target peptide and any contaminants.
Instrumentation:
-
MALDI-TOF or ESI-MS system.
Reagents (for ESI-MS):
-
Sample Solvent: 0.1% formic acid in a 50:50 (v/v) water/acetonitrile mixture.
Procedure (for ESI-MS coupled with LC):
-
Sample Preparation: Dissolve the peptide in the sample solvent to a concentration of approximately 1 mg/mL.[9]
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system. The LC conditions can be similar to those in Protocol 1, but with formic acid replacing TFA in the mobile phases.
-
Ionization Mode: Positive electrospray ionization (ESI+).[9]
-
-
Data Analysis: Compare the observed molecular weight with the theoretical calculated mass of the peptide. Analyze the masses of other peaks to identify potential impurities such as deletion sequences or peptides with protecting groups still attached.
Protocol 3: Amino Acid Analysis (AAA)
AAA is used to determine the net peptide content, which is the actual amount of peptide in a lyophilized powder that also contains water and counter-ions.[10]
Objective: To quantify the amino acid composition of the peptide sample.
Procedure:
-
Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically by heating in 6 M HCl at 110°C for 24 hours in the gas phase.[11]
-
Derivatization and Separation: The resulting amino acids are separated by ion-exchange chromatography or reversed-phase chromatography after derivatization (e.g., with ninhydrin).[11]
-
Quantification: The amount of each amino acid is quantified and compared to a known standard. The total amount of quantified amino acids gives the net peptide content.[6]
Visualizing Workflows and Pathways
Caption: Workflow for peptide synthesis and purity assessment.
Caption: Orthogonal deprotection of the ivDde group on-resin.
Conclusion
The use of this compound is a powerful strategy for the synthesis of complex peptides requiring site-specific modifications. While it can yield peptides of high purity, careful optimization of the ivDde deprotection step is crucial to minimize impurities.[12] A comprehensive purity assessment using a combination of RP-HPLC, mass spectrometry, and amino acid analysis is essential to ensure the quality and reliability of the final peptide product for research and drug development applications. The choice of an alternative protecting group for the Dap side-chain should be guided by the specific synthetic goal, with considerations for orthogonality, stability, and potential side reactions.
References
- 1. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. kohan.com.tw [kohan.com.tw]
- 4. kohan.com.tw [kohan.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
A Comparative Guide to the Stability of ivDde and Other Orthogonal Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of orthogonal protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides with branches, cyclic structures, or post-translational modifications. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a valuable tool in the chemist's arsenal, offering a unique deprotection strategy that is orthogonal to the widely used Fmoc and Boc methodologies. This guide provides an objective comparison of the stability and performance of the ivDde protecting group against other commonly employed orthogonal protecting groups, supported by experimental data and detailed protocols.
Orthogonal Protection Strategies: A Brief Overview
In the context of SPPS, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. The most common orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach, where the Nα-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups like tert-butyl (tBu). For more complex syntheses, a third or even fourth dimension of orthogonality is often required, which is where protecting groups like ivDde, Alloc, Mmt, and Mtt come into play.
Quantitative Comparison of Protecting Group Stability
The stability of a protecting group under various conditions encountered during SPPS is a critical factor in its selection. The following table summarizes the stability of ivDde and other key orthogonal protecting groups to common reagents used in Fmoc-based SPPS. While direct, side-by-side kinetic studies comparing the stability of all these groups are not extensively available in the literature, this table compiles information from various sources to provide a comparative overview.
| Protecting Group | Structure | Deprotection Reagent | Typical Conditions | Stability to 20% Piperidine in DMF | Stability to TFA | Potential Side Reactions |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-10% Hydrazine in DMF | 3-10 min x 2-3, RT | Stable | Stable | Incomplete removal in sterically hindered or aggregated sequences.[1] |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | 3 min x 3, RT | Less Stable than ivDde (prone to migration)[2][3] | Stable | Migration to unprotected amines, especially during prolonged piperidine treatment.[2][3] |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃, Me₂NH·BH₃) | 30-120 min, RT | Stable | Stable | Catalyst poisoning by sulfur-containing residues. Incomplete removal with inefficient scavengers.[4] |
| Mmt | 4-Methoxytrityl | 1-2% TFA in DCM with scavenger (e.g., TIS) | 2-30 min, RT | Stable | Labile | Premature deprotection with stronger acids. Reattachment of the trityl cation if not scavenged properly.[5] |
| Mtt | 4-Methyltrityl | 1-5% TFA in DCM with scavenger (e.g., TIS) | 30-60 min, RT | Stable | Labile | More stable than Mmt, but can still be prematurely cleaved. Reattachment of the trityl cation.[6][7] |
Key Performance Characteristics
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl):
The ivDde group is a more sterically hindered analogue of the Dde group and exhibits enhanced stability towards the basic conditions used for Fmoc removal, making it a more robust choice for longer and more complex syntheses.[8] Its primary advantage is its orthogonality to both acid-labile (e.g., Boc, tBu, Trt) and base-labile (Fmoc) protecting groups.[9] Deprotection is typically achieved with a dilute solution of hydrazine in DMF.[8] While generally efficient, the removal of ivDde can sometimes be sluggish, particularly if the protected residue is located in a sterically hindered position or within an aggregated peptide sequence.[1]
Alloc (Allyloxycarbonyl):
The Alloc group is completely orthogonal to both Fmoc/tBu and Boc/Bzl strategies, as it is stable to both acidic and basic conditions.[10] Its removal is achieved under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger to trap the allyl cation.[4][11] The choice of scavenger is crucial for efficient deprotection and to prevent side reactions. A notable limitation of the Alloc group is the potential for catalyst poisoning by sulfur-containing amino acids like cysteine and methionine.[12]
Mmt (4-Methoxytrityl) and Mtt (4-Methyltrityl):
Mmt and Mtt are acid-labile trityl-based protecting groups that offer a different dimension of orthogonality based on their differential lability to acids compared to more robust acid-labile groups like tBu. The Mmt group is significantly more acid-labile than Mtt and can be removed with very mild acidic conditions, such as 1% TFA in DCM.[13] The Mtt group requires slightly stronger acidic conditions for its removal.[6] This differential stability allows for their selective removal in the presence of tBu-protected side chains. A common issue with trityl-based protecting groups is the potential for the cleaved trityl cation to reattach to nucleophilic residues like tryptophan, which necessitates the use of scavengers in the deprotection cocktail.
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of these orthogonal protecting groups.
Experimental Protocols
Protocol 1: ivDde Group Removal
This protocol describes the standard procedure for the removal of the ivDde protecting group from a resin-bound peptide.
Materials:
-
Peptide-resin containing an ivDde-protected amino acid.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Hydrazine monohydrate.
-
Reaction vessel with a sintered glass filter.
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 3-5 minutes.
-
Drain the solution. The progress of the deprotection can be monitored by observing the yellow color of the filtrate.
-
Repeat the hydrazine treatment (steps 4-6) two more times, or until the filtrate is colorless.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual hydrazine and the cleaved protecting group.
Protocol 2: Alloc Group Removal
This protocol outlines a common procedure for the palladium-catalyzed removal of the Alloc protecting group.
Materials:
-
Peptide-resin containing an Alloc-protected amino acid.
-
Dichloromethane (DCM), anhydrous.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Phenylsilane (PhSiH₃) or other suitable scavenger.
-
Reaction vessel with a sintered glass filter, protected from light.
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) and phenylsilane (20-40 equivalents) in anhydrous DCM.
-
Add the catalyst solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes, protected from light.
-
Drain the solution.
-
Repeat the treatment with fresh catalyst solution (steps 4-6) if necessary, monitoring the reaction for completeness by a suitable analytical method (e.g., test cleavage and LC-MS analysis).
-
Wash the resin thoroughly with DCM (5 x 1 min), followed by DMF (3 x 1 min).
Protocol 3: Mmt/Mtt Group Removal
This protocol describes the mild acidic removal of Mmt or Mtt protecting groups.
Materials:
-
Peptide-resin containing an Mmt- or Mtt-protected amino acid.
-
Dichloromethane (DCM), anhydrous.
-
Trifluoroacetic acid (TFA).
-
Triisopropylsilane (TIS) as a scavenger.
-
Reaction vessel with a sintered glass filter.
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a solution of 1-2% (v/v) TFA and 2-5% (v/v) TIS in anhydrous DCM.
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature. The deprotection of Mmt is typically complete within 2-5 minutes, while Mtt may require 30-60 minutes. The appearance of a yellow-orange color in the solution indicates the release of the trityl cation.
-
Drain the solution.
-
Repeat the treatment (steps 4-6) until the solution remains colorless.
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
Neutralize the resin with a solution of 10% (v/v) diisopropylethylamine (DIEA) in DMF (2 x 5 min).
-
Wash the resin with DMF (5 x 1 min).
Conclusion
The ivDde protecting group offers a robust and highly orthogonal strategy for the synthesis of complex peptides, particularly in Fmoc-based SPPS. Its stability to both piperidine and TFA makes it a valuable tool for site-specific modifications. While other orthogonal protecting groups like Alloc, Mmt, and Mtt provide alternative deprotection chemistries, the choice of the most suitable group depends on the specific requirements of the synthesis, including the peptide sequence, the presence of sensitive residues, and the desired modification strategy. A thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, is essential for the rational design of synthetic routes and the successful production of high-purity, complex peptides.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of Fmoc-Dap(ivDde)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-Dap(ivDde)-OH, ensuring adherence to safety protocols and regulatory guidelines. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, proper disposal practices are still essential to maintain a safe laboratory environment and prevent chemical contamination.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care. Although not classified as hazardous, observing standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use suitable chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A laboratory coat should be worn to prevent skin contact.
Handling:
-
Avoid generating dust.
-
Ensure adequate ventilation in the handling area.
-
In case of contact, wash the affected area thoroughly with soap and water.[2] If inhaled, move to fresh air.[2] For eye contact, flush with water as a precaution.[2]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through your institution's certified chemical waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [1]
-
Waste Segregation:
-
Collect all waste containing this compound, including unreacted solid material and contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled waste container.
-
Do not mix this waste with other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Use a chemically resistant, sealable container for waste collection.
-
Clearly label the container with "this compound Waste" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal service.
-
Provide the disposal service with the Safety Data Sheet for this compound.
-
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 607366-20-1 | [3][4] |
| Molecular Formula | C31H36N2O6 | [2][3][4] |
| Molecular Weight | 532.64 g/mol | [2][3][4] |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
Disposal Workflow
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Fmoc-Dap(ivDde)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-Dap(ivDde)-OH, a key reagent in peptide synthesis. Adherence to these procedures will foster a safe research environment and ensure proper disposal of chemical waste.
While this compound itself is not classified as a hazardous substance according to some suppliers, it is crucial to handle it with standard laboratory precautions.[1][2] The primary hazards associated with its use stem from the chemicals required for the removal of its protecting groups: piperidine for the Fmoc group and hydrazine for the ivDde group.[3][4][5] Both piperidine and hydrazine are hazardous chemicals that require strict safety measures.[6][7][8][9]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound and the associated deprotection reagents.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of chemical reagents. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact with the compound and hazardous deprotection reagents. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling larger quantities, when dust may be generated, or when working with volatile deprotection reagents like piperidine and hydrazine. |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound and its associated waste is critical for laboratory safety and environmental compliance.
Handling Workflow
The following diagram outlines the standard workflow for handling this compound, from receiving to disposal.
Caption: Workflow for safe handling of this compound.
Disposal Plan
All waste generated from the handling and use of this compound, especially the deprotection reagents, must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including gloves, weighing papers, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing piperidine or hydrazine must be collected in separate, sealed, and clearly labeled hazardous waste containers. Never dispose of these chemicals down the drain.[6][8]
-
Decontamination: All glassware and equipment that comes into contact with the chemicals should be thoroughly decontaminated according to your institution's established procedures.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste.
Experimental Protocol: Safe Handling and Deprotection
This protocol provides a step-by-step guide for the safe handling of this compound and the subsequent removal of the Fmoc and ivDde protecting groups.
Materials
-
This compound
-
Dimethylformamide (DMF)
-
Piperidine
-
Hydrazine monohydrate
-
Appropriate personal protective equipment (see table above)
-
Chemical fume hood
-
Labeled hazardous waste containers
Procedure
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Don all required personal protective equipment.
-
Prepare all necessary reagents and have designated, labeled hazardous waste containers ready.
-
-
Weighing and Dissolving:
-
In the chemical fume hood, carefully weigh the desired amount of this compound onto weighing paper.
-
Transfer the solid to an appropriate reaction vessel and dissolve in DMF.
-
-
Peptide Synthesis:
-
Carry out the peptide coupling reaction according to your established protocol within the fume hood.
-
-
Fmoc Group Removal:
-
To remove the Fmoc group, treat the resin-bound peptide with a 20% solution of piperidine in DMF.[10]
-
This procedure should be performed entirely within the fume hood due to the toxicity and flammability of piperidine.[8][11]
-
Collect all piperidine-containing solutions in a designated hazardous waste container.
-
-
ivDde Group Removal:
-
To remove the ivDde group, treat the resin-bound peptide with a 2% solution of hydrazine monohydrate in DMF.[4][12]
-
Hydrazine is highly toxic, corrosive, and a suspected carcinogen; therefore, extreme caution must be exercised.[6][7][9][13] This step must be performed in a chemical fume hood.
-
Collect all hydrazine-containing solutions in a designated hazardous waste container.
-
-
Final Washing and Waste Disposal:
-
After deprotection, wash the peptide-resin with DMF to remove any residual reagents.
-
Collect all washings in the appropriate hazardous liquid waste container.
-
Dispose of all contaminated solid waste in the designated solid hazardous waste container.
-
Follow your institution's procedures for the final disposal of all hazardous waste.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. st56555.ispot.cc [st56555.ispot.cc]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. nj.gov [nj.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chempep.com [chempep.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
